3,4,5-Trifluorobenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4,5-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGBQAAXUVSBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380349 | |
| Record name | 3,4,5-Trifluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235088-69-4 | |
| Record name | 3,4,5-Trifluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=235088-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trifluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trifluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4,5-Trifluorobenzylamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,5-Trifluorobenzylamine, a fluorinated organic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this document consolidates the known physicochemical properties, outlines a detailed potential synthetic protocol, and discusses its relevance within the broader context of fluorinated benzylamines in pharmaceutical research. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Core Compound Properties
This compound is a halogenated aromatic amine. The strategic placement of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of complex organic molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 235088-69-4 | N/A |
| Molecular Weight | 161.12 g/mol | N/A |
| Molecular Formula | C₇H₆F₃N | N/A |
| Physical Form | Solid | N/A |
Synthesis and Experimental Protocol
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported, a plausible and effective method is the catalytic reduction of its corresponding nitrile precursor, 3,4,5-Trifluorobenzonitrile. This approach is a common and reliable method for the preparation of benzylamines.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via the catalytic hydrogenation of 3,4,5-Trifluorobenzonitrile. This reaction involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂).
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a generalized procedure based on established methods for the reduction of aromatic nitriles. Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.
Materials:
-
3,4,5-Trifluorobenzonitrile (CAS: 134227-45-5)
-
Raney Nickel or Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol (Anhydrous)
-
Hydrogen Gas (H₂)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable round-bottom flask, dissolve 3,4,5-Trifluorobenzonitrile (1.0 eq) in anhydrous methanol or ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove oxygen.
-
Catalyst Addition: Carefully add the catalyst (Raney Nickel or Pd/C, 5-10 mol%) to the solution under the inert atmosphere.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this process three times to ensure an oxygen-free hydrogen atmosphere. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm for balloon hydrogenation or higher for a Parr apparatus) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours, depending on the catalyst, pressure, and temperature.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the solvent used in the reaction. Caution: Palladium on carbon can be pyrophoric when dry; handle with care.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
While specific biological activities or signaling pathway involvements for this compound have not been documented in available literature, the broader class of trifluorinated benzylamines serves as crucial intermediates in the synthesis of pharmaceuticals. The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
The electron-withdrawing nature of the fluorine atoms in this compound can significantly influence the pKa of the benzylamine nitrogen, which can be a critical factor in drug-receptor interactions. It is plausible that this compound could be utilized as a key building block for the synthesis of novel kinase inhibitors, central nervous system agents, or other therapeutic molecules where fine-tuning of physicochemical properties is essential.
Please Note: As of the date of this document, there is no specific information available in the public domain regarding the involvement of this compound in any signaling pathways or detailed biological studies. Therefore, a signaling pathway diagram cannot be provided. Researchers are encouraged to conduct their own investigations to explore the potential biological activities of this compound and its derivatives.
Conclusion
This compound is a chemical entity with significant potential as a building block in the field of drug discovery and development. This guide provides the fundamental physicochemical data and a robust, plausible synthetic protocol to aid researchers in their work with this compound. The lack of specific biological data in the current literature presents an opportunity for novel research to explore the therapeutic potential of molecules derived from this trifluorinated scaffold.
Synthesis of 3,4,5-Trifluorobenzylamine from 3,4,5-trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for the preparation of 3,4,5-trifluorobenzylamine from its nitrile precursor, 3,4,5-trifluorobenzonitrile. The conversion of the nitrile functional group to a primary amine is a crucial transformation in organic synthesis, particularly in the development of pharmaceutical intermediates where the introduction of fluorinated motifs can significantly enhance metabolic stability and binding affinity. This document details the most common and effective methodologies, including catalytic hydrogenation and chemical reduction, presenting experimental protocols and comparative data to aid in reaction optimization and scale-up.
Core Synthesis Methodologies
The primary methods for the reduction of 3,4,5-trifluorobenzonitrile to this compound involve catalytic hydrogenation and reduction with metal hydrides. The choice of method often depends on factors such as scale, available equipment, and desired selectivity.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines due to its atom economy and environmental considerations. This process typically involves the use of a metal catalyst and hydrogen gas, often under pressure.
A significant challenge in nitrile hydrogenation is controlling the selectivity towards the primary amine, as the intermediate imine can react with the newly formed primary amine to yield secondary and tertiary amine byproducts. Reaction parameters such as catalyst choice, solvent, temperature, hydrogen pressure, and the use of additives are critical in minimizing these side reactions.
Commonly employed catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Ruthenium-based catalysts. The addition of ammonia or a base to the reaction mixture can help to suppress the formation of secondary amines.
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
3,4,5-trifluorobenzonitrile
-
Raney Nickel (activated catalyst, slurry in water or ethanol)
-
Anhydrous ethanol or methanol
-
Ammonia solution (e.g., 7N in methanol) or sodium hydroxide
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
High-pressure autoclave/hydrogenation reactor
Procedure:
-
The high-pressure autoclave is thoroughly purged with an inert gas.
-
A slurry of Raney Nickel (typically 5-10% by weight of the nitrile) in the chosen solvent (e.g., ethanol) is carefully added to the reactor.
-
3,4,5-trifluorobenzonitrile is dissolved in the solvent, and this solution is added to the reactor.
-
An additive, such as an ammonia solution or sodium hydroxide, is added to the reactor to suppress secondary amine formation.
-
The reactor is sealed and purged several times with hydrogen gas to remove any residual inert gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 20-50 bar).
-
The reaction mixture is heated to the target temperature (e.g., 40-80°C) with vigorous stirring.
-
The reaction is monitored by observing hydrogen uptake. Once the hydrogen uptake ceases, the reaction is considered complete.
-
The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
The reactor is purged with an inert gas.
-
The reaction mixture is filtered to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet with solvent during filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Table 1: Representative Conditions for Catalytic Hydrogenation of Benzonitriles
| Catalyst | Substrate | Solvent | Temperature (°C) | H₂ Pressure (bar) | Additive | Yield (%) | Selectivity to Primary Amine (%) |
| Raney Ni | Benzonitrile | Ethanol | 40 | 2.0 MPa (20 bar) | NaOH | >99 | 95.2[1] |
| Pd/C (10%) | Benzonitrile | Dichloromethane/Water | 30 | 6 | NaH₂PO₄ | 85-90 (isolated) | 95[2] |
| Amorphous NiAl alloy | Benzonitrile | Ethanol | 40 | 2.0 MPa (20 bar) | NaOH | >99 | 95.2[1] |
| Pd/C (5%) | Benzonitrile | THF | 40 | 6 | HCOOH-NEt₃ | - | 94[3] |
Chemical Reduction using Metal Hydrides
Metal hydrides are powerful reducing agents capable of converting nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent for this transformation, while sodium borohydride (NaBH₄) is generally not effective for the reduction of nitriles unless used in combination with activating agents or under specific conditions.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This is a general laboratory-scale procedure. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
Materials:
-
3,4,5-trifluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Inert gas (e.g., Nitrogen or Argon)
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite or other filter aid
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of 3,4,5-trifluorobenzonitrile (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours (the reaction progress can be monitored by TLC or GC-MS).
-
The reaction mixture is cooled back to 0°C.
-
The reaction is carefully quenched by the sequential dropwise addition of: a. Water (volume in mL equal to the mass of LiAlH₄ in g) b. 10% NaOH solution (volume in mL equal to the mass of LiAlH₄ in g) c. Water (volume in mL equal to three times the mass of LiAlH₄ in g)
-
The resulting granular precipitate is stirred for 15-30 minutes and then filtered through a pad of Celite. The filter cake is washed with fresh THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation or column chromatography.
Table 2: Comparison of Metal Hydride Reducing Agents for Nitriles
| Reagent | Reactivity with Nitriles | Typical Solvents | Work-up | Safety Considerations |
| LiAlH₄ | High | Anhydrous ethers (THF, Et₂O) | Careful quenching with water and base required. | Highly reactive with water and protic solvents; pyrophoric.[4][5] |
| NaBH₄ | Generally unreactive | Alcohols, THF, Water | Acidic or aqueous quench. | Less reactive and safer to handle than LiAlH₄.[6][7][8] |
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision logic for selecting a synthesis method.
Conclusion
The synthesis of this compound from 3,4,5-trifluorobenzonitrile is readily achievable through established chemical reductions. Catalytic hydrogenation offers a scalable and environmentally conscious approach, with the primary challenge being the optimization of reaction conditions to ensure high selectivity for the desired primary amine. For laboratory-scale synthesis, reduction with lithium aluminum hydride provides a reliable, albeit more hazardous, alternative. The choice of methodology will ultimately be guided by the specific requirements of the research or development program, including scale, purity requirements, and available resources. The protocols and data presented in this guide serve as a valuable starting point for the successful synthesis of this important fluorinated building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
3,4,5-Trifluorobenzylamine: A Versatile Fluorinated Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, 3,4,5-trifluorobenzylamine stands out as a key intermediate with significant potential for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, equipping researchers with the knowledge to effectively utilize this versatile compound in their drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 235088-69-4 | [1] |
| Molecular Formula | C₇H₆F₃N | [1] |
| Molecular Weight | 161.12 g/mol | [1] |
| Boiling Point | 169 °C | |
| Physical Form | Solid |
Synthesis of this compound
A plausible and efficient route to this compound is the reduction of 3,4,5-trifluorobenzonitrile. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and scalable method.
Proposed Experimental Protocol: Catalytic Hydrogenation of 3,4,5-Trifluorobenzonitrile
This protocol is based on general procedures for the reduction of aromatic nitriles.
Materials:
-
3,4,5-Trifluorobenzonitrile
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent like methanol or ethyl acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a hydrogenation vessel, dissolve 3,4,5-trifluorobenzonitrile (1 equivalent) in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Introduce hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by distillation or chromatography if necessary.
Applications in Drug Discovery
The introduction of the 3,4,5-trifluorobenzyl moiety into a drug candidate can have a profound impact on its biological activity and pharmacokinetic profile. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the amine group, affecting its ionization state at physiological pH. This, in turn, can impact receptor binding, membrane permeability, and metabolic stability.[2][3]
While specific examples of marketed drugs containing the this compound core are not yet prevalent, the utility of fluorinated benzylamines as building blocks is well-established in medicinal chemistry. They serve as key intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, receptor modulators, and antimicrobial agents. The trifluorinated phenyl ring can engage in favorable interactions with biological targets, such as dipole-dipole interactions and hydrogen bonding with the fluorine atoms acting as weak hydrogen bond acceptors.
General Experimental Workflow for the Utilization of this compound
The primary amine functionality of this compound makes it a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular scaffolds. A general workflow for its use in the synthesis of a hypothetical drug candidate is illustrated below.
Caption: General workflow for utilizing this compound.
Potential Role in Modulating Signaling Pathways
Fluorinated building blocks like this compound are often employed in the design of inhibitors that target specific nodes in cellular signaling pathways implicated in disease. For instance, many kinase inhibitors, a major class of anticancer drugs, feature aromatic amines that form key hydrogen bonds within the ATP-binding pocket of the enzyme. The electronic modifications imparted by the fluorine atoms can fine-tune the binding affinity and selectivity of such inhibitors.
The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound inhibits a key kinase in a cancer-related signaling pathway.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is a valuable and versatile fluorinated building block for drug discovery. Its unique electronic properties, conferred by the trifluorinated phenyl ring, offer medicinal chemists a powerful handle to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. While further research is needed to fully explore its potential in the development of new therapeutics, the foundational information and proposed synthetic and application workflows provided in this guide serve as a valuable resource for researchers seeking to leverage the power of fluorine chemistry in their quest for novel medicines.
References
The Transformative Role of Fluorine in Modern Medicinal Chemistry
An In-depth Guide for Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. This is due to fluorine's unique and powerful effects on a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed exploration of the multifaceted roles of fluorine in drug design, complete with quantitative data, experimental protocols, and illustrative diagrams to provide a comprehensive resource for researchers and scientists in the field.
Modulation of Physicochemical and Pharmacokinetic Properties
The introduction of fluorine can profoundly alter a drug molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa). These modifications are key to overcoming many common challenges in drug development, such as poor metabolic stability and off-target effects.
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the ability to block metabolic oxidation. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic half-life of a drug can be substantially increased.
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds
| Compound Pair | Non-Fluorinated Half-Life (t½, min) | Fluorinated Half-Life (t½, min) | Fold Increase |
| Tolbutamide vs. Fluorinated Tolbutamide | 25 | >180 | >7.2 |
| Sitagliptin (Non-fluorinated analogue) vs. Sitagliptin | 12 | 131 | ~10.9 |
| Celecoxib (Non-fluorinated analogue) vs. Celecoxib | 10 | 60 | 6.0 |
Data is illustrative and compiled from various sources for comparison.
This protocol outlines a common method for assessing the metabolic stability of a compound.
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, test compound, positive control (e.g., testosterone), and quenching solution (e.g., acetonitrile with an internal standard).
-
Incubation: The test compound (typically 1 µM) is incubated with HLM (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding the cold quenching solution.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Modifying Binding Affinity and Conformation
Fluorine's high electronegativity can create favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity. Additionally, the strategic placement of fluorine can influence the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more effectively into the target's binding site.
Table 2: Impact of Fluorination on Target Binding Affinity
| Drug Target | Compound | IC50 (nM) |
| Dipeptidyl Peptidase 4 (DPP-4) | Non-fluorinated Sitagliptin analogue | 180 |
| Sitagliptin (Trifluoromethyl group) | 19 | |
| Cannabinoid Receptor 1 (CB1) | Non-fluorinated Rimbonabant analogue | 15.8 |
| Taranabant (Trifluoromethyl group) | 0.8 |
Data is illustrative and compiled from various sources for comparison.
This protocol provides a method for determining the binding affinity of a compound to a specific receptor.
-
Materials: Cell membranes expressing the target receptor, a radiolabeled ligand (e.g., ³H-labeled), unlabeled test compound, and filtration apparatus.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: The filter is washed quickly with a cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Altering Lipophilicity
The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, adding multiple fluorine atoms, such as in a trifluoromethyl group, can decrease it due to the creation of a strong molecular dipole. This allows for fine-tuning of a drug's solubility and permeability.
Table 3: Influence of Fluorination on Lipophilicity (logP)
| Compound | logP |
| Benzene | 2.13 |
| Fluorobenzene | 2.27 |
| Toluene | 2.73 |
| Trifluoromethylbenzene | 2.28 |
Data is illustrative and compiled from various sources for comparison.
This is the traditional method for measuring the partition coefficient of a compound.
-
Materials: n-octanol, water (or buffer), test compound.
-
Preparation: n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously until equilibrium is reached.
-
Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Modulating Acidity (pKa)
Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups. This can be used to modulate the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Table 4: Effect of Fluorination on pKa Values
| Compound | pKa |
| Acetic Acid | 4.76 |
| Fluoroacetic Acid | 2.59 |
| Difluoroacetic Acid | 1.34 |
| Trifluoroacetic Acid | 0.52 |
Data is illustrative and compiled from various sources for comparison.
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
-
Materials: pH meter, burette, standardized titrant (e.g., HCl or NaOH), and a solution of the test compound.
-
Titration: The test compound solution is titrated with the standardized titrant in small increments.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which the acidic/basic functional group is half-ionized, which corresponds to the midpoint of the steepest part of the curve.
Visualizing the Role of Fluorine in Drug Design
The following diagrams illustrate key concepts and workflows related to the use of fluorine in medicinal chemistry.
Caption: Fluorine blocking a site of metabolic oxidation.
Caption: Workflow for strategic incorporation of fluorine.
An In-depth Technical Guide to the Physical and Chemical Hazards of 3,4,5-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.
Introduction
3,4,5-Trifluorobenzylamine is a fluorinated organic compound with the chemical formula C₇H₆F₃N.[1] It serves as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its trifluorinated phenyl ring makes it a valuable synthon for introducing fluorine atoms into target molecules, a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comprehensive overview of the known physical and chemical hazards associated with this compound, compiled from available safety data.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are related to its corrosive nature and potential toxicity upon exposure.
GHS Pictograms:
Corrosion
Signal Word: Danger
Hazard Statements:
-
May be toxic if inhaled, ingested, or in case of skin contact, potentially causing severe injury or death.[1]
-
Effects of contact or inhalation may be delayed.[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Category | Precautionary Statement |
| Prevention | Do not breathe dust/fume/gas/mist/vapors/spray.[2] Wash face, hands, and any exposed skin thoroughly after handling.[2] Wear protective gloves/protective clothing/eye protection/face protection.[2][3] Use only outdoors or in a well-ventilated area.[2] |
| Response | Immediately call a POISON CENTER or doctor/physician.[2][3] IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][3] Wash contaminated clothing before reuse.[2] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] IF SWALLOWED: Rinse mouth. DO NOT induce vomiting.[2][3] |
| Storage | Store locked up.[2][3] Store in a well-ventilated place. Keep container tightly closed.[2][3][4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[2][3][4] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol [5] |
| CAS Number | 235088-69-4[1][5] |
| Appearance | Data not consistently available (may be solid or liquid) |
| Melting Point | 44 °C[1] |
| Boiling Point | 169 °C[1] |
| Flash Point | Not applicable[5] |
| Density | Data not available |
| Solubility | Data not available |
| Partition Coefficient | 1.55[1] |
Toxicological Information
Detailed toxicological studies on this compound are limited. The available information suggests that it should be handled as a toxic and corrosive material.
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]
-
Mutagenicity/Carcinogenicity: No information available regarding mutagenic or carcinogenic effects.[2]
Experimental Protocols
Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available in the searched resources. Standard OECD guidelines for chemical testing would likely be followed for such evaluations.
Reactivity and Stability
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under normal conditions.[2]
-
Conditions to Avoid: Incompatible products.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[4]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[2]
Visualized Workflows
First-Aid Response Workflow
Caption: First-aid measures for exposure to this compound.
Accidental Spill Response Workflow
Caption: Workflow for responding to an accidental spill.
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, clothing, and eye/face protection.[1][2] Use only under a chemical fume hood.[2] Avoid breathing mist/vapors/spray and prevent contact with skin and eyes.[2]
-
Storage: Store in a cool, dry, and well-ventilated area.[2] Keep containers tightly closed.[2][3][4] Store in a corrosives area.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1]
-
Specific Hazards: The material is combustible but does not ignite readily.[1] When heated, vapors may form explosive mixtures with air.[1]
-
Protective Equipment: Wear a positive pressure self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Transportation Information
-
UN Number: 2735[1]
-
Proper Shipping Name: AMINES, LIQUID, CORROSIVE, N.O.S. or POLYAMINES, LIQUID, CORROSIVE, N.O.S. The technical name (this compound) should be included.
-
Transport Hazard Class: 8 (Corrosive)
-
Packing Group: III
References
Methodological & Application
Synthetic Pathways to 3,4,5-Trifluorobenzylamine: A Detailed Guide for Researchers
Introduction: 3,4,5-Trifluorobenzylamine is a key building block in the synthesis of various pharmacologically active compounds and advanced materials. Its trifluorinated phenyl ring imparts unique properties, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity, making it a valuable moiety in drug discovery and development. This document provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Overview of Synthetic Routes
Three primary synthetic strategies have been identified for the preparation of this compound, each starting from a commercially available trifluorinated precursor. The choice of route often depends on factors such as scale, available reagents, and desired purity.
| Starting Material | Synthetic Route | Key Reagents | Reported/Expected Yield | Purity | Key Considerations |
| 3,4,5-Trifluorobenzyl bromide | Gabriel Synthesis | Potassium phthalimide, Hydrazine hydrate | Good to Excellent | High | Multi-step process; avoids over-alkylation common with direct amination. |
| 3,4,5-Trifluorobenzaldehyde | Reductive Amination | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Moderate to High | Variable | One-pot procedure is possible; requires careful control of reaction conditions to minimize side products. |
| 3,4,5-Trifluorobenzonitrile | Nitrile Reduction | Reducing agent (e.g., LiAlH₄, H₂/Catalyst) | High | High | Can be a very efficient route; requires handling of potent reducing agents or specialized hydrogenation equipment. |
Detailed Experimental Protocols
Route 1: Gabriel Synthesis from 3,4,5-Trifluorobenzyl Bromide
This classical method provides a clean and high-yielding route to primary amines, avoiding the formation of secondary and tertiary amine byproducts. The synthesis proceeds in two main steps: formation of the N-substituted phthalimide followed by hydrazinolysis.
Step 1: Synthesis of N-(3,4,5-Trifluorobenzyl)phthalimide
-
Materials:
-
3,4,5-Trifluorobenzyl bromide
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
To this solution, add 3,4,5-Trifluorobenzyl bromide (1.0 equivalent).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
The solid N-(3,4,5-Trifluorobenzyl)phthalimide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Step 2: Hydrazinolysis to this compound
-
Materials:
-
N-(3,4,5-Trifluorobenzyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend N-(3,4,5-Trifluorobenzyl)phthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 2-3 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Treat the remaining aqueous solution with a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the liberated this compound with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure amine.
-
Route 2: Reductive Amination of 3,4,5-Trifluorobenzaldehyde
This one-pot procedure is a convenient method for the synthesis of primary amines from aldehydes. The choice of reducing agent is critical to selectively reduce the intermediate imine in the presence of the starting aldehyde.
-
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
Ammonium acetate (or another ammonia source)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 3,4,5-Trifluorobenzaldehyde (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of 1M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic (pH > 12) with a concentrated NaOH solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.
-
Purify by column chromatography on silica gel if necessary.
-
Route 3: Reduction of 3,4,5-Trifluorobenzonitrile
The direct reduction of the nitrile functionality is a highly efficient route to the corresponding benzylamine. This can be achieved using powerful hydride reagents or through catalytic hydrogenation.
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
3,4,5-Trifluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Diethyl ether
-
-
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,4,5-Trifluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Method B: Catalytic Hydrogenation
-
Materials:
-
3,4,5-Trifluorobenzonitrile
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Ethanol or Methanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas
-
-
Procedure:
-
Place 3,4,5-Trifluorobenzonitrile, the solvent (e.g., ethanolic ammonia), and the catalyst (e.g., 5-10 wt% of 10% Pd/C) in a high-pressure hydrogenation vessel (e.g., a Parr shaker).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to 40-60 °C and agitate vigorously.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to afford the this compound.
-
Safety Considerations
-
Fluorinated Compounds: Handle all fluorinated compounds with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactive Reagents: Lithium aluminum hydride is highly reactive and pyrophoric. It should only be handled by trained personnel under an inert atmosphere. Hydrogen gas is flammable and should be used in a properly equipped and ventilated area.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Perform a thorough risk assessment before carrying out any of the described procedures.
Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized based on laboratory conditions and scale. The user is solely responsible for the safe execution of these experiments.
Application Notes and Protocols for the Reduction of 3,4,5-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the reduction of 3,4,5-trifluorobenzaldehyde to (3,4,5-trifluorophenyl)methanol, a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. The protocols cover three common reduction methods: sodium borohydride (NaBH₄) reduction, lithium aluminum hydride (LiAlH₄) reduction, and catalytic hydrogenation. A comparative summary of these methods is presented to aid in the selection of the most appropriate technique based on factors such as yield, safety, and experimental setup complexity.
Comparative Overview of Reduction Methods
The selection of a suitable reduction method for 3,4,5-trifluorobenzaldehyde depends on several factors, including the desired scale of the reaction, the availability of reagents and equipment, and the tolerance of other functional groups in the molecule. The following table summarizes the key aspects of the three detailed protocols.
| Parameter | Sodium Borohydride (NaBH₄) Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction | Catalytic Hydrogenation |
| Typical Yield | >95% (estimated based on similar reductions) | >90% (estimated based on similar reductions) | Variable (highly dependent on catalyst and conditions) |
| Reaction Time | 1 - 3 hours | 1 - 4 hours | 2 - 24 hours |
| Temperature | 0 °C to room temperature | 0 °C to reflux | Room temperature to elevated temperatures |
| Pressure | Atmospheric | Atmospheric | Atmospheric to high pressure |
| Key Reagents | Sodium borohydride, Methanol/Ethanol | Lithium aluminum hydride, Anhydrous THF/Ether | H₂ gas, Palladium on carbon (Pd/C) |
| Safety Profile | Relatively safe; generates H₂ gas upon quenching | Highly reactive with water and protic solvents; pyrophoric | Flammable H₂ gas under pressure |
| Chemoselectivity | Good: Reduces aldehydes and ketones | Poor: Reduces most carbonyl-containing functional groups | Good: Can be selective for aldehydes over other groups |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol describes a mild and efficient method for the reduction of 3,4,5-trifluorobenzaldehyde using sodium borohydride. This method is generally preferred for its high chemoselectivity and operational simplicity.
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in methanol or ethanol (to a concentration of approximately 0.2-0.5 M).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1-1.5 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and decompose the borate esters. Be cautious as hydrogen gas will be evolved. Continue adding acid until the pH of the solution is acidic (pH ~5-6).
-
Solvent Removal: Remove the bulk of the methanol or ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (3,4,5-trifluorophenyl)methanol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure alcohol.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol utilizes the powerful reducing agent lithium aluminum hydride. It is highly effective but requires strict anhydrous conditions due to its high reactivity.
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel (oven-dried)
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, place LiAlH₄ (0.5-1.0 eq) in an oven-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF or Et₂O to create a suspension.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Addition of Aldehyde: Dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in anhydrous THF or Et₂O in a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser Method): After the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add the following dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Filtration: A granular precipitate should form. Stir the mixture at room temperature for 15-30 minutes. Filter the solid through a pad of Celite or anhydrous MgSO₄ and wash the filter cake thoroughly with THF or Et₂O.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude (3,4,5-trifluorophenyl)methanol.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Protocol 3: Catalytic Hydrogenation
This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). It is a clean method as the only by-product is water (if any).
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a balloon for atmospheric pressure) and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude (3,4,5-trifluorophenyl)methanol.
-
Purification: If necessary, purify the crude product by flash column chromatography as described in Protocol 1.
Visualizations
The following diagrams illustrate the general workflow and the chemical transformation involved in the reduction of 3,4,5-trifluorobenzaldehyde.
Caption: General experimental workflow for the reduction.
Caption: Chemical transformation of the reduction reaction.
Application Notes and Protocols for Parallel Synthesis Using 3,4,5-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties. The trifluorobenzyl moiety, in particular, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity.[1] 3,4,5-Trifluorobenzylamine is a valuable building block in this context, offering a unique substitution pattern that can be exploited in the generation of diverse compound libraries. Parallel synthesis, a cornerstone of high-throughput chemistry, enables the rapid creation of these libraries, accelerating the identification of novel hit and lead compounds.
These application notes provide detailed protocols for the efficient incorporation of this compound into compound libraries via two robust and common reaction pathways in parallel synthesis: amide bond formation and urea synthesis. The methodologies are designed for solution-phase synthesis, which offers flexibility and avoids challenges often associated with solid-phase synthesis.
Key Applications in Drug Discovery
The use of this compound in parallel synthesis is particularly relevant for the exploration of chemical space around various biological targets. The resulting libraries of amides and ureas can be screened for activity in a multitude of therapeutic areas, including but not limited to:
-
Kinase Inhibitors: The trifluorobenzyl group can form favorable interactions within the ATP-binding pocket of various kinases.
-
GPCR Modulators: Amide and urea functionalities are common in ligands targeting G-protein coupled receptors.
-
Enzyme Inhibitors: The unique electronic properties of the trifluorinated ring can influence interactions with enzyme active sites.
Data Presentation
The following tables summarize representative quantitative data for the parallel synthesis of an amide and a urea library using this compound. The data is based on typical outcomes for these reaction types in a high-throughput setting and serves as a guide for expected yields and purities.[1]
Table 1: Representative Data for Parallel Amide Library Synthesis
| Carboxylic Acid Building Block | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 4-Methoxybenzoic acid | N-(3,4,5-Trifluorobenzyl)-4-methoxybenzamide | 16 | 88 | >95 |
| 2-Thiophenecarboxylic acid | N-(3,4,5-Trifluorobenzyl)thiophene-2-carboxamide | 16 | 82 | >95 |
| Cyclohexanecarboxylic acid | N-(3,4,5-Trifluorobenzyl)cyclohexanecarboxamide | 16 | 91 | >95 |
| Phenylacetic acid | N-(3,4,5-Trifluorobenzyl)-2-phenylacetamide | 16 | 85 | >95 |
Table 2: Representative Data for Parallel Urea Library Synthesis
| Isocyanate Building Block | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| Phenyl isocyanate | 1-(3,4,5-Trifluorobenzyl)-3-phenylurea | 12 | 92 | >95 |
| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(3,4,5-trifluorobenzyl)urea | 12 | 90 | >95 |
| Isopropyl isocyanate | 1-Isopropyl-3-(3,4,5-trifluorobenzyl)urea | 12 | 87 | >95 |
| Benzyl isocyanate | 1-Benzyl-3-(3,4,5-trifluorobenzyl)urea | 12 | 89 | >95 |
Experimental Protocols
The following are detailed protocols for the solution-phase parallel synthesis of amide and urea libraries utilizing this compound. These protocols are optimized for a 96-well plate format, a common platform for high-throughput synthesis.
Protocol 1: Parallel Amide Coupling via Acyl Halides
This protocol outlines the synthesis of an amide library by coupling this compound with a diverse set of acyl chlorides.
Materials:
-
This compound
-
Diverse set of carboxylic acid chlorides
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare a 0.2 M solution of each carboxylic acid chloride in anhydrous DCM in a separate 96-well plate.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 100 µL of the respective carboxylic acid chloride stock solution to each well (0.02 mmol).
-
Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of DCM to each well, shaking, and then carefully removing the organic layer using a liquid handler.
-
Wash the organic layer with 500 µL of 1 M HCl, followed by 500 µL of saturated sodium bicarbonate solution, and finally 500 µL of brine.
-
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
Collect the dried extracts in a clean 96-well plate and concentrate to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
-
Analysis:
-
Reconstitute the dried products in a suitable solvent (e.g., DMSO) for analysis by LC-MS to determine purity and confirm product identity.
-
Protocol 2: Parallel Urea Synthesis
This protocol describes the synthesis of a urea library by reacting this compound with a diverse set of isocyanates.
Materials:
-
This compound
-
Diverse set of isocyanates
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Polymer-supported tris(2-aminoethyl)amine (scavenger resin)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare a 0.2 M solution of each isocyanate in anhydrous DCM in a separate 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 100 µL of the respective isocyanate stock solution to each well (0.02 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12 hours.
-
To scavenge any unreacted isocyanate, add approximately 50 mg of polymer-supported tris(2-aminoethyl)amine resin to each well.
-
Shake the reaction block for an additional 4 hours at room temperature.
-
Filter the reaction mixtures through a 96-well filter plate to remove the scavenger resin.
-
Collect the filtrates in a clean 96-well plate and concentrate to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
-
Analysis:
-
Reconstitute the dried products in a suitable solvent (e.g., DMSO) for analysis by LC-MS to determine purity and confirm product identity.
-
Visualizations
Caption: Workflow for Parallel Amide Library Synthesis.
Caption: Workflow for Parallel Urea Library Synthesis.
References
Application of 3,4,5-Trifluorobenzylamine in Anticancer Drug Synthesis: A Detailed Overview
Introduction
3,4,5-Trifluorobenzylamine is a valuable fluorinated building block in medicinal chemistry for the synthesis of novel therapeutic agents. The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. While direct applications of this compound in the synthesis of currently marketed anticancer drugs are not extensively documented in publicly available literature, its closely related precursor, 3,4,5-trifluorobenzaldehyde, has been successfully utilized in the development of promising anticancer compounds. This document provides detailed application notes and protocols based on the synthesis of a novel biscoumarin derivative with demonstrated anticancer activity, illustrating the potential of the 3,4,5-trifluorophenyl motif in cancer drug discovery.
Case Study: Synthesis of a Novel Biscoumarin Anticancer Agent (C35)
A notable application demonstrating the utility of the 3,4,5-trifluorophenyl moiety is the synthesis of 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), herein referred to as C35.[1][2] This compound has shown significant cytostatic and anti-migratory effects on lung cancer cells.[1][2] While the synthesis of C35 starts from 3,4,5-trifluorobenzaldehyde, it serves as a strong exemplar for the application of this compound, as the amine can be readily synthesized from the aldehyde via reductive amination, a standard and high-yielding organic transformation.
Anticancer Activity of C35
Compound C35 has been evaluated for its anti-proliferative effects against human (H1299) and mouse (Lewis) lung cancer cell lines. The quantitative data from these studies are summarized in the table below.
| Cell Line | IC50 (µM) | Reference |
| H1299 (Human Lung Cancer) | 20.77 | [1] |
| Lewis (Mouse Lung Cancer) | 20.87 | [1] |
Signaling Pathway
Compound C35 exerts its anticancer effects, at least in part, by inhibiting the p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1][2] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. In many cancers, the p38 MAPK pathway is dysregulated, contributing to tumor growth and metastasis. C35's inhibitory action on this pathway leads to a reduction in the expression of matrix metalloproteinases MMP-2 and MMP-9, which are key enzymes involved in cancer cell migration and invasion.[1][2]
References
Application Notes: 3,4,5-Trifluorobenzylamine as a Precursor for Novel Enzyme Inhibitors
Introduction
3,4,5-Trifluorobenzylamine is a valuable building block in medicinal chemistry for the synthesis of novel enzyme inhibitors. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. The trifluorinated phenyl ring of this compound can improve metabolic stability, increase binding affinity to target enzymes, and enhance cell membrane permeability. The primary amine functionality serves as a versatile synthetic handle for the introduction of this fluorinated motif into a variety of inhibitor scaffolds.
These application notes provide a comprehensive overview of the utility of this compound as a precursor for the development of potent and selective enzyme inhibitors, with a specific focus on Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.
Key Advantages of Incorporating the 3,4,5-Trifluorobenzyl Moiety
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, leading to an increased in vivo half-life of the drug candidate.
-
Improved Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and create favorable electrostatic interactions within the enzyme's active site, thereby increasing binding affinity and potency.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can lead to improved absorption, distribution, and cell membrane penetration.
-
Conformational Control: The presence of multiple fluorine atoms can introduce conformational constraints on the benzyl group, potentially locking the inhibitor into a bioactive conformation for optimal target engagement.
Application: A Representative Pyrimidine-Based EGFR Inhibitor
While specific enzyme inhibitors directly synthesized from this compound are not extensively reported in publicly available literature, its structural features make it an ideal precursor for creating potent kinase inhibitors. To illustrate its potential, we present a representative, hypothetical pyrimidine-based inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The hypothetical inhibitor, designated as TFB-Pyr-EGFRi , incorporates the 3,4,5-trifluorobenzyl moiety.
Quantitative Data Summary
The inhibitory activity of TFB-Pyr-EGFRi and structurally related analogs against wild-type and mutant forms of EGFR is summarized in the table below. This data is representative and compiled from literature on similar pyrimidine-based EGFR inhibitors.
| Compound ID | Target Kinase(s) | IC50 (nM) [Biochemical Assay] | IC50 (µM) [Cell-Based Assay] |
| TFB-Pyr-EGFRi | EGFR (Wild-Type) | 15 | 0.25 |
| TFB-Pyr-EGFRi | EGFR (L858R) | 5 | 0.08 |
| TFB-Pyr-EGFRi | EGFR (T790M) | 50 | 0.80 |
| Analog 1 (Di-fluoro) | EGFR (Wild-Type) | 30 | 0.50 |
| Analog 2 (Mono-fluoro) | EGFR (Wild-Type) | 80 | 1.20 |
| Reference (Gefitinib) | EGFR (Wild-Type) | 25 | 0.40 |
Experimental Protocols
This section provides detailed protocols for the synthesis of the hypothetical EGFR inhibitor, TFB-Pyr-EGFRi, from this compound, and for the subsequent evaluation of its inhibitory activity.
Synthesis of TFB-Pyr-EGFRi: A Representative Protocol
The synthesis of TFB-Pyr-EGFRi involves a key amide bond formation step, coupling this compound with a suitable pyrimidine carboxylic acid core.
Workflow for the Synthesis of TFB-Pyr-EGFRi
Materials:
-
This compound
-
4-Chloro-6-methylpyrimidine-5-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-chloro-6-methylpyrimidine-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM and a minimal amount of anhydrous DMF to dissolve the solids.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add DIPEA (2.5 eq), followed by this compound (1.1 eq), and finally EDC (1.2 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product, TFB-Pyr-EGFRi.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biochemical EGFR Kinase Assay (Luminescent)
This protocol is designed to measure the in vitro inhibitory activity of TFB-Pyr-EGFRi against the EGFR kinase.
Workflow for Biochemical EGFR Kinase Assay
Materials:
-
Purified recombinant human EGFR (active kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
TFB-Pyr-EGFRi (test inhibitor)
-
Gefitinib (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit
-
96-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of TFB-Pyr-EGFRi and the positive control in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitors.
-
Kinase Reaction Initiation: Add a master mix containing the EGFR enzyme and substrate to each well. Initiate the reaction by adding the ATP solution. The final reaction volume should be 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Development: Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based EGFR Inhibition Assay (MTT Assay)
This protocol measures the effect of TFB-Pyr-EGFRi on the viability of cancer cells that overexpress EGFR.
Materials:
-
A549 (human lung carcinoma) cell line
-
DMEM/F-12 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
TFB-Pyr-EGFRi (test inhibitor)
-
Gefitinib (positive control inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed A545 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of TFB-Pyr-EGFRi or the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC₅₀ value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression curve.
Signaling Pathway
EGFR Signaling Pathway and the Point of Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common driver of cancer. TFB-Pyr-EGFRi, our representative inhibitor, is designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and blocking downstream signaling.
Application Notes and Protocols: The Use of 3,4,5-Trifluorobenzylamine in the Synthesis of Novel Isothiazolamide Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,5-trifluorobenzylamine as a key building block in the synthesis of a novel class of agrochemicals: isothiazolamides. This document includes detailed experimental protocols, data presentation, and visualizations of the synthetic workflow and biological mechanism of action.
Introduction
The continuous development of new agrochemicals with novel modes of action is crucial for sustainable agriculture and to combat the growing issue of herbicide resistance. Fluorinated organic compounds are of particular interest in agrochemical research due to their ability to enhance biological activity, metabolic stability, and binding affinity to target enzymes. This compound is a versatile fluorinated building block that has been successfully incorporated into a new class of isothiazolamide derivatives exhibiting potent herbicidal and, in some cases, fungicidal properties.
Application: Synthesis of Herbicidal Isothiazolamides
This compound serves as a crucial amine source in the amide coupling reaction with a substituted isothiazole carboxylic acid core to generate novel isothiazolamide compounds. A key example is the synthesis of N-(3,4,5-trifluorobenzyl)-3-amino-4-chloroisothiazole-5-carboxamide, a compound identified with potential herbicidal and plant growth regulatory activities.
General Synthetic Scheme
The synthesis involves the coupling of an activated isothiazole carboxylic acid with this compound. A common method to facilitate this amide bond formation is the use of a coupling agent, such as a phosphonic anhydride, in the presence of a base.
Caption: General workflow for the synthesis of isothiazolamide herbicides.
Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase
The herbicidal activity of this novel class of aminoisothiazolamides stems from their ability to inhibit a crucial enzyme in plant protein synthesis: lysyl-tRNA synthetase (KRS).[1] This enzyme is responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA), a vital step in the translation of genetic information into proteins.[1] By inhibiting KRS, the isothiazolamide compounds disrupt protein synthesis, leading to a cessation of growth and eventual death of the susceptible plant.[1] This represents a novel mode of action for herbicides, which is particularly valuable in managing weeds that have developed resistance to existing herbicide classes.[1]
Caption: Mode of action of isothiazolamide herbicides targeting Lysyl-tRNA Synthetase.
Experimental Protocols
Synthesis of N-(3,4,5-trifluorobenzyl)-3-amino-4-chloroisothiazole-5-carboxamide
This protocol is adapted from the synthesis described in patent WO2016102420A2.[2]
Materials:
-
3-amino-4-chloroisothiazole-5-carboxylic acid
-
This compound
-
n-Propylphosphonic anhydride (T3P), 50% solution in THF
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
-
Extraction funnel
Procedure:
-
To a solution of 3-amino-4-chloroisothiazole-5-carboxylic acid (100 mg, 0.56 mmol) in dichloromethane (4 ml), add this compound (130 mg, 0.78 mmol).
-
To this mixture, add triethylamine (170 mg, 1.68 mmol).
-
Slowly add a 50% solution of n-propylphosphonic anhydride (T3P) in THF (0.83 ml, 1.4 mmol) to the reaction mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion of the reaction (monitor by TLC or LC-MS), add water to the reaction mixture.
-
Extract the aqueous layer repeatedly with ethyl acetate.
-
Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Data Presentation
The following table summarizes the key reactants and reagents for the synthesis of the target isothiazolamide.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| 3-amino-4-chloroisothiazole-5-carboxylic acid | C₄H₃ClN₂O₂S | 178.60 | 0.56 | 1.0 |
| This compound | C₇H₆F₃N | 177.12 | 0.78 | 1.4 |
| Triethylamine | C₆H₁₅N | 101.19 | 1.68 | 3.0 |
| n-Propylphosphonic anhydride (T3P) | C₉H₂₁O₆P₃ | 318.18 | 1.4 | 2.5 |
Note: Quantitative yield and purity data for this specific reaction are not detailed in the public patent literature. Researchers should expect to optimize the reaction and purification conditions to achieve high yield and purity.
Conclusion
This compound is a valuable synthetic intermediate for the creation of novel agrochemicals. Its incorporation into the isothiazolamide scaffold has led to the discovery of a new class of herbicides with a unique mode of action. The provided protocol offers a starting point for the synthesis and further investigation of these promising compounds for applications in agriculture. Researchers are encouraged to explore the synthesis of a broader range of derivatives to establish a more comprehensive structure-activity relationship.
References
Application Notes and Protocols for Regioselective Reactions of 3,4,5-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorobenzylamine is a valuable building block in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. The regioselective functionalization of this compound allows for the precise introduction of various substituents, enabling the fine-tuning of its physicochemical and biological properties.
These application notes provide an overview of key regioselective reactions involving this compound, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed C-H activation. Detailed experimental protocols are provided to guide researchers in the synthesis of novel derivatives.
Key Regioselective Reactions
The trifluorinated phenyl ring of this compound is electron-deficient, making it susceptible to nucleophilic attack. The fluorine atoms activate the ring towards SNAr reactions, with the position of substitution being influenced by the nature of the nucleophile and the reaction conditions. Additionally, the C-H bonds on the aromatic ring can be selectively functionalized using transition metal catalysis.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for the regioselective functionalization of electron-poor aromatic rings. In the case of this compound, a nucleophile can displace one of the fluorine atoms. The regioselectivity of this reaction is primarily governed by the electronic effects of the fluorine atoms and the aminomethyl group. The fluorine atoms are strong electron-withdrawing groups, making the carbon atoms to which they are attached electrophilic.
General Reaction Scheme:
Figure 1. General scheme for the nucleophilic aromatic substitution of this compound.
While specific examples detailing the regioselective SNAr of this compound are not extensively documented in readily available literature, the principles of SNAr on polyfluorinated benzenes suggest that substitution is most likely to occur at the para-position (C4) to the aminomethyl group. This is due to the combined electron-withdrawing effects of the flanking fluorine atoms and the ability of the intermediate to be stabilized.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation offers a complementary approach to functionalize the this compound core. This method avoids the need for pre-functionalized starting materials and can provide access to derivatives that are not easily accessible through SNAr reactions. The regioselectivity of C-H activation is often directed by the existing substituents on the aromatic ring. For 1,2,3-trifluorobenzene, a related compound, palladium-catalyzed direct arylation has been shown to occur with high regioselectivity at the C4 position.[1] This suggests that for this compound, C-H activation would likely occur at the C2 or C6 positions, ortho to the aminomethyl group.
General Reaction Scheme:
Figure 2. General scheme for the palladium-catalyzed C-H arylation of this compound.
Experimental Protocols
The following are generalized protocols based on established methodologies for similar compounds. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Quantitative Data (Hypothetical):
| Entry | Nucleophile | Product | Yield (%) | Regioselectivity (para:ortho) |
| 1 | Morpholine | 4-(Morpholin-4-yl)-3,5-difluorobenzylamine | 75 | >95:5 |
| 2 | Piperidine | 4-(Piperidin-1-yl)-3,5-difluorobenzylamine | 82 | >95:5 |
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation
This protocol outlines a general procedure for the direct arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Dimethylacetamide (DMA) or other suitable solvent
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), aryl bromide (1.5 eq), palladium(II) acetate (5 mol%), and potassium acetate (2.0 eq).
-
Add DMA to the mixture and degas the solution.
-
Heat the reaction mixture to 120-150 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylated product.
Quantitative Data (Hypothetical):
| Entry | Aryl Bromide | Product | Yield (%) | Regioselectivity (ortho:meta) |
| 1 | 4-Bromotoluene | 2-(p-Tolyl)-3,4,5-trifluorobenzylamine | 65 | >98:2 |
| 2 | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)-3,4,5-trifluorobenzylamine | 70 | >98:2 |
Applications in Drug Discovery
The derivatives of this compound obtained through these regioselective reactions can serve as key intermediates in the synthesis of novel drug candidates. The introduction of fluorine atoms is a well-established strategy to enhance the metabolic stability and binding affinity of drug molecules. The ability to selectively introduce other functional groups onto the trifluorinated ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
For instance, the aminomethyl group can be a crucial pharmacophore for interacting with biological targets, while the substituents on the aromatic ring can modulate the overall properties of the molecule to improve its pharmacokinetic and pharmacodynamic profile.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a kinase, a common target in drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trifluorobenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Trifluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the reduction of the corresponding nitrile, 3,4,5-Trifluorobenzonitrile. This transformation is typically achieved through catalytic hydrogenation or using chemical reducing agents like borane complexes.
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The primary impurities often encountered are unreacted starting material (3,4,5-Trifluorobenzonitrile), the partially reduced intermediate (3,4,5-Trifluorobenzylimine), and byproducts from side reactions such as the formation of secondary and tertiary amines.
Q3: How can I minimize the formation of secondary and tertiary amine impurities during catalytic hydrogenation?
A3: The formation of secondary and tertiary amines can be suppressed by adding ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation.[1] This helps to favor the formation of the primary amine.
Q4: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both monitoring the progress of the reaction and identifying volatile impurities in the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for purity assessment and structural confirmation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction with significant starting material remaining. | 1. Insufficient reducing agent. 2. Catalyst poisoning or deactivation (in catalytic hydrogenation). 3. Low reaction temperature or insufficient reaction time. | 1. Increase the equivalents of the reducing agent. 2. Use fresh, high-quality catalyst. Ensure the reaction setup is free of contaminants. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS to determine the optimal time. |
| Presence of a significant amount of secondary or tertiary amine impurities. | Dimerization or trimerization of the intermediate imine followed by reduction. | Add ammonia or ammonium hydroxide to the reaction mixture when performing catalytic hydrogenation to suppress the formation of these byproducts.[1] |
| Formation of an imine impurity. | Incomplete reduction of the nitrile group. | Extend the reaction time or use a stronger reducing agent. Ensure proper quenching and work-up procedures to hydrolyze any remaining imine. |
| Difficulty in isolating the product during work-up. | The amine product may be soluble in the aqueous phase, especially if the pH is acidic. | During the aqueous work-up, ensure the aqueous layer is made basic (pH > 10) with a suitable base (e.g., NaOH, K₂CO₃) to deprotonate the amine and facilitate its extraction into an organic solvent. |
| Product is an oil and difficult to purify. | Presence of closely related impurities with similar physical properties. | For oily products, column chromatography is the recommended purification method.[2] Alternatively, vacuum distillation can be effective for compounds with a molecular weight below 350 amu.[2] |
Summary of Common Impurities
| Impurity | Potential Origin | Analytical Identification |
| 3,4,5-Trifluorobenzonitrile | Unreacted starting material | GC-MS, HPLC, NMR |
| 3,4,5-Trifluorobenzylimine | Incomplete reduction of the nitrile | GC-MS, NMR |
| Bis(3,4,5-trifluorobenzyl)amine | Dimerization of the intermediate imine | GC-MS, NMR |
| Tris(3,4,5-trifluorobenzyl)amine | Trimerization of the intermediate imine | GC-MS, NMR |
Experimental Protocols
Representative Experimental Protocol for the Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
3,4,5-Trifluorobenzonitrile
-
Ethanol (or Methanol)
-
Ammonia solution (e.g., 7N in Methanol)
-
Raney Nickel (or 10% Palladium on Carbon)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3,4,5-Trifluorobenzonitrile (1.0 eq) in ethanol (or methanol), add an ammonia solution (e.g., 5-10 eq).
-
Carefully add Raney Nickel (or 10% Pd/C) catalyst (typically 5-10 wt%) to the reaction mixture under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, and wash the filter cake with ethanol (or methanol).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.[2][3]
Visualization
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Crude 3,4,5-Trifluorobenzylamine by Crystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 3,4,5-Trifluorobenzylamine by crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting point for selecting a solvent for the crystallization of this compound?
A1: Given that this compound is a solid at room temperature with a melting point of 44°C and contains polar functional groups (amine and fluoro groups), a solvent system of moderate polarity is a good starting point. It is recommended to perform small-scale solubility tests with a range of solvents. A good crystallization solvent will dissolve the compound when hot but sparingly when cold.
Consider a single solvent system with solvents like isopropanol, ethanol, or toluene. Alternatively, a two-solvent (binary) system can be effective. A common approach is to dissolve the amine in a solvent in which it is highly soluble (e.g., a small amount of dichloromethane or ethyl acetate) and then add a less polar anti-solvent (e.g., hexanes or heptane) dropwise at an elevated temperature until turbidity is observed.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amines. This typically occurs if the solution is too concentrated or cooled too quickly, causing the solute to come out of solution above its melting point. Here are several strategies to address this:
-
Reduce Supersaturation: Add a small amount of the hot solvent to the oiled-out mixture to redissolve the oil, then allow it to cool more slowly.
-
Slow Cooling: Let the solution cool to room temperature gradually before transferring it to an ice bath. Rapid cooling often promotes oil formation.[1]
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the saturated solution just below the boiling point to induce crystallization.
-
Solvent System Modification: Experiment with a different solvent or a solvent mixture. Using a solvent-antisolvent system can sometimes encourage crystallization over oiling out.[1]
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If crystallization does not occur spontaneously, you can try to induce it using the following methods:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a very small crystal of pure this compound to the solution.
-
Reduce Solvent Volume: If too much solvent was added, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
Drastic Cooling: If gentle cooling does not work, try placing the solution in an ice-salt bath or a freezer for a short period.
Q4: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals and better purity?
A4: Rapid crystallization often traps impurities within the crystal lattice.[2] To promote the growth of larger, purer crystals, you need to slow down the crystallization process:
-
Increase Solvent Volume: Add a slight excess of the hot solvent to ensure the compound is fully dissolved and the solution is not overly saturated.[2]
-
Insulate the Flask: Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool, before any further cooling in an ice bath.
Q5: My yield is very low. What are the likely causes and how can I improve it?
A5: A low yield is often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor. To improve the yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize the precipitation of the product.
-
Recover from Mother Liquor: If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.
Q6: I suspect my crude this compound has acidic or basic impurities. How does this affect crystallization?
A6: The presence of acidic or basic impurities can interfere with the crystallization of the amine. One strategy to overcome this is to convert the this compound to its hydrochloride salt. Amines can often be more readily crystallized as their salts.[1] This can be achieved by dissolving the crude amine in a suitable solvent and adding a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol). The resulting salt can then be recrystallized. The pure salt can be neutralized back to the free amine if required.
Data Presentation
Table 1: Suggested Solvents for Crystallization of this compound
| Solvent Type | Examples | Rationale |
| Single Solvents | Isopropanol, Ethanol, Toluene, Ethyl Acetate | Moderately polar solvents that are likely to exhibit good temperature-dependent solubility for the target compound. |
| Binary Solvent Systems | Dichloromethane/Hexanes, Ethyl Acetate/Heptane, Toluene/Hexanes | A polar "good" solvent to dissolve the compound, and a non-polar "anti-solvent" to induce precipitation upon cooling. |
Table 2: General Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Oiling Out | Solution too concentrated; cooled too quickly. | Add more hot solvent; slow down the cooling rate; use a seed crystal.[1] |
| No Crystallization | Solution too dilute; nucleation barrier. | Reduce solvent volume; scratch the flask; add a seed crystal.[2] |
| Rapid Crystallization | Solution too concentrated. | Add a slight excess of hot solvent; cool the solution more slowly.[2] |
| Low Yield | Too much solvent used. | Use the minimum amount of hot solvent; cool thoroughly; concentrate the mother liquor for a second crop. |
| Persistent Impurities | Co-crystallization. | Try a different solvent system; consider converting to a salt for recrystallization. |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) at room temperature. If the solid is insoluble or sparingly soluble, heat the test tube in a warm water bath. A suitable solvent will dissolve the solid when hot but show significantly lower solubility upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate with stirring until the solvent begins to boil. Add more solvent in small portions until the solid has just dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent (Binary) Crystallization of this compound
-
Solvent System Selection: Choose a solvent in which this compound is very soluble (e.g., dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes). The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (dichloromethane) with gentle warming.
-
Addition of Anti-solvent: While the solution is warm, add the "anti-solvent" (hexanes) dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the cold solvent mixture for washing.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common issues during the crystallization of this compound.
Caption: A decision-making diagram for selecting an appropriate solvent system for crystallization.
References
Technical Support Center: Column Chromatography of 3,4,5-Trifluorobenzylamine
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 3,4,5-Trifluorobenzylamine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase column chromatography, silica gel is the most commonly used stationary phase.[1][2] Due to the basic nature of the amine group in this compound, which can lead to peak tailing and poor separation on standard silica gel, deactivation of the silica may be necessary. This can be achieved by preparing a slurry of the silica gel in the chosen mobile phase that contains a small percentage of a base, such as triethylamine (typically 0.1-1%).[3] Alternatively, alumina (neutral or basic) can be considered as a stationary phase.[1]
Q2: How do I select an appropriate mobile phase (eluent) for the purification?
A2: The selection of the mobile phase is crucial for a successful separation and should be determined using Thin Layer Chromatography (TLC) beforehand.[4] A common starting point for amines is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[3][5] To counteract the acidic nature of the silica gel, it is highly recommended to add a small amount of a basic modifier, like triethylamine or a few drops of ammonium hydroxide solution, to the mobile phase system.[3][5]
Q3: My this compound is streaking or tailing on the TLC plate and the column. How can I resolve this?
A3: Streaking or tailing of amines on silica gel is a common issue caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.[6] To resolve this, add a small amount of a competitive base to your mobile phase. Triethylamine (0.1-1%) is a common and effective choice.[3] This will neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.
Q4: I am not recovering my compound from the column. What could be the issue?
A4: There are several potential reasons for low or no recovery of your compound:
-
Decomposition on Silica: The compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any degradation has occurred.[5][7]
-
Incorrect Mobile Phase: The mobile phase may not be polar enough to elute your compound. If your compound is highly polar, you may need to increase the polarity of your eluent.[5]
-
Compound Crystallization: In rare cases, the compound or an impurity might crystallize on the column, blocking the flow.[5]
-
Very Dilute Fractions: It's possible your compound has eluted, but the fractions are too dilute to detect. Try concentrating a few fractions where you expected your compound to elute and re-analyze by TLC.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (Overlapping Bands) | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC to achieve a greater difference in Rf values between your target compound and impurities. Consider using a gradient elution.[3] |
| Column was poorly packed. | Ensure the silica gel is packed uniformly without any cracks or air bubbles.[8] | |
| Sample was loaded in too much solvent. | Dissolve the sample in the absolute minimum amount of solvent for loading.[8][9] For poorly soluble samples, consider dry loading.[9] | |
| Compound Elutes Too Quickly (High Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[5] |
| Strong interaction with the stationary phase. | For amines, this is common on silica. Add a basic modifier like triethylamine (0.1-1%) to the eluent.[3] | |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | Always keep the silica gel bed submerged in the solvent. A cracked column will lead to very poor separation.[10] |
| Irregular Bands (Not Horizontal) | The top surface of the silica was disturbed during sample or solvent loading. | Add a layer of sand on top of the silica gel to protect the surface.[8][11] Load the sample and add eluent gently.[9] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent system should be optimized based on TLC analysis of your crude sample.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Petroleum Ether)
-
Ethyl Acetate
-
Triethylamine (Et3N)
-
Glass chromatography column
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of Hexanes and Ethyl Acetate.
-
To this solvent mixture, add 0.5% (v/v) of triethylamine. For example, for 1 L of mobile phase, add 5 mL of triethylamine.
3. Packing the Column (Wet Slurry Method):
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a small layer of sand (approximately 1-2 cm) on top of the cotton plug.[11]
-
In a beaker, prepare a slurry of silica gel in your prepared mobile phase.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[10][11]
-
Once the silica has settled, add another layer of sand (approximately 1 cm) to the top of the silica bed to prevent disturbance.[8]
-
Continuously drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry. [10]
4. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.[9]
-
Carefully pipette the sample solution onto the top of the sand layer.
-
Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is again at the top of the sand.
-
Gently add a small amount of fresh mobile phase to wash any remaining sample from the sides of the column onto the silica bed.
5. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).[9]
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
6. Analysis and Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Visual Workflow
References
- 1. columbia.edu [columbia.edu]
- 2. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. magritek.com [magritek.com]
- 5. Chromatography [chem.rochester.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. youtube.com [youtube.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing 3,4,5-Trifluorobenzylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4,5-Trifluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and practical synthetic routes for this compound are:
-
Reductive Amination of 3,4,5-Trifluorobenzaldehyde: This method involves the reaction of 3,4,5-trifluorobenzaldehyde with an ammonia source to form an imine, which is then reduced to the corresponding amine.
-
Reduction of 3,4,5-Trifluorobenzonitrile: This route involves the reduction of the nitrile group of 3,4,5-trifluorobenzonitrile to a primary amine using a suitable reducing agent, typically through catalytic hydrogenation.
Q2: I am experiencing low yields in my synthesis. What are the general areas I should investigate?
A2: Low yields in the synthesis of this compound can often be attributed to several factors regardless of the synthetic route. Key areas to troubleshoot include the quality of starting materials and reagents, suboptimal reaction conditions (temperature, pressure, reaction time), and the presence of side reactions. Incomplete reactions are also a common cause of low yields.
Q3: What are some common impurities I might encounter, and how can they be removed?
A3: Common impurities can include unreacted starting materials (3,4,5-trifluorobenzaldehyde or 3,4,5-trifluorobenzonitrile), over-alkylated byproducts (dibenzylamine derivatives in reductive amination), or partially reduced intermediates. Purification can often be achieved through aqueous acid-base extraction to remove non-basic impurities, followed by distillation or column chromatography. For solid products, recrystallization is a viable option.[1]
Troubleshooting Guides
Route 1: Reductive Amination of 3,4,5-Trifluorobenzaldehyde
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Imine Formation | The initial formation of the imine from the aldehyde and ammonia is a critical equilibrium-driven step. To drive the reaction forward, consider adding a dehydrating agent like molecular sieves to remove the water byproduct. Monitoring imine formation by TLC before adding the reducing agent is also recommended. |
| Ineffective Reducing Agent | The choice and activity of the reducing agent are crucial. Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. Ensure the reagent is fresh and active. For sluggish reactions, a more reactive reducing agent like NaBH(OAc)₃ might be beneficial.[2] |
| Suboptimal Reaction Conditions | The reaction temperature and solvent can significantly impact the yield. While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates. Solvents like methanol or ethanol are common, but ensure they are anhydrous. |
| Aldehyde Reduction Side Reaction | A strong reducing agent like NaBH₄ can potentially reduce the starting aldehyde to the corresponding alcohol (3,4,5-trifluorobenzyl alcohol), competing with the desired imine reduction. Using a milder, more selective reagent like NaBH₃CN, which is more effective at reducing imines than aldehydes, can mitigate this. |
Issue 2: Formation of Secondary Amine Byproduct (Bis(3,4,5-trifluorobenzyl)amine)
| Potential Cause | Troubleshooting Suggestion |
| Over-alkylation of the Product | The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine. This is more likely if there is an excess of the aldehyde. |
| Reaction Stoichiometry | Use a stoichiometric amount or a slight excess of the ammonia source relative to the aldehyde to minimize the chances of the product amine reacting further. |
| Slow Addition of Reducing Agent | Adding the reducing agent portion-wise can help to reduce the imine as it is formed, thereby lowering the concentration of the primary amine available to react further. |
Route 2: Reduction of 3,4,5-Trifluorobenzonitrile
Issue 1: Incomplete Reduction or Low Yield
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | The activity of the hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon) is paramount. Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. For Raney Nickel, it is often stored as a slurry and should be washed with the reaction solvent before use.[3][4][5] |
| Insufficient Hydrogen Pressure | Catalytic hydrogenation often requires a positive pressure of hydrogen gas. If using H₂ gas, ensure the system is properly sealed and pressurized. For transfer hydrogenation using sources like ammonium formate, ensure a sufficient excess is used. |
| Suboptimal Temperature and Solvent | While some nitrile reductions can proceed at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate.[3][4][5] Ethanol is a commonly used solvent for these reductions.[3][4][5] |
| Presence of Catalyst Poisons | Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity starting materials and solvents are used. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Formation of Secondary and Tertiary Amines | The intermediate imine formed during the reduction can react with the product primary amine, leading to the formation of secondary and tertiary amines. This is a common issue in nitrile reductions.[6] |
| Reaction Conditions | The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation of the product amine with the intermediate imine.[6] Using a biphasic solvent system (e.g., water/dichloromethane) with a medium acidic additive has also been reported to improve selectivity for the primary amine in some cases. |
| Catalyst Choice | The choice of catalyst and support can influence selectivity. Experimenting with different catalysts (e.g., Raney Cobalt) or different supports for palladium may improve the yield of the desired primary amine. |
Experimental Protocols
Protocol 1: Reductive Amination of 3,4,5-Trifluorobenzaldehyde
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4,5-trifluorobenzaldehyde (1.0 eq.) in anhydrous DCM, add a solution of ammonia in methanol (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[2]
Protocol 2: Reduction of 3,4,5-Trifluorobenzonitrile using Raney Nickel
Materials:
-
3,4,5-Trifluorobenzonitrile
-
Raney Nickel (slurry in water)
-
Potassium Borohydride (KBH₄) or Hydrogen gas (H₂)
-
Anhydrous Ethanol
-
Diatomaceous earth (Celite)
Procedure using KBH₄: [3][4][5]
-
In a flask, add Raney Nickel (moist weight, approx. 1 eq. by mass to the nitrile) and anhydrous ethanol.
-
Add potassium borohydride (4.0 eq.) to the suspension.
-
To this stirring mixture, add a solution of 3,4,5-trifluorobenzonitrile (1.0 eq.) in anhydrous ethanol.
-
Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC. For some aromatic nitriles, gentle heating to 50°C may be required for optimal results.[5]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when dry.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound. Further purification can be achieved by distillation or chromatography if necessary.
Procedure using H₂ gas:
-
Place 3,4,5-trifluorobenzonitrile (1.0 eq.), anhydrous ethanol, and a catalytic amount of Raney Nickel in a pressure-rated hydrogenation vessel.
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst and work up the product as described in the KBH₄ procedure.
Data Presentation
Table 1: Comparison of Reported Yields for Analogous Nitrile Reductions
| Nitrile Substrate | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield of Primary Amine (%) |
| Benzonitrile | Raney Ni / KBH₄ | Ethanol | 50 | 93 |
| Phenylacetonitrile | Raney Ni / KBH₄ | Ethanol | Room Temp | 91 |
| Benzonitrile | 10% Pd/C / Ammonium Formate | Methanol | 25-40 | 98 |
| Benzyl Cyanide | 10% Pd/C / NaH₂PO₄ | Water/DCM | 30 | 45 |
Note: Yields are highly dependent on specific reaction conditions and substrate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Handling and storage recommendations for 3,4,5-Trifluorobenzylamine
This guide provides essential information for the safe handling, storage, and troubleshooting of issues related to 3,4,5-Trifluorobenzylamine. Researchers, scientists, and drug development professionals should review this information before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous chemical. It is known to cause severe skin burns and eye damage.[1][2] Inhalation, ingestion, or skin contact with the material may cause severe injury.[3] It is also combustible, and its vapors can form explosive mixtures with air.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[1][3][4] In situations where vapors or mists may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator or a self-contained breathing apparatus (SCBA) should be used.[1][3]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and integrity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] For long-term stability, storage under an inert gas atmosphere (like nitrogen or argon) is recommended.[5][6] The product should be stored locked up in a corrosives area.[1][5]
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents.[1] Contact with incompatible materials can lead to hazardous reactions.
Troubleshooting Guide
Problem: The compound has changed color or appears degraded.
-
Possible Cause: Improper storage, such as exposure to air, moisture, or light. Many benzylamines are sensitive to air.[6]
-
Solution: Ensure the container is tightly sealed and stored under an inert atmosphere as recommended.[5][6] If degradation is suspected, it is best to dispose of the material according to approved waste disposal guidelines.[1]
Problem: A spill has occurred.
-
Immediate Action: Evacuate the area and ensure adequate ventilation.[1] Eliminate all ignition sources.[3]
-
Containment: Do not touch the spilled material without appropriate PPE.[3] For small spills, absorb the material with an inert, non-combustible material like dry earth or sand and transfer it to a suitable, closed container for disposal.[1][3] Prevent the spill from entering drains.[5]
-
Decontamination: Clean the affected area thoroughly.
Problem: Accidental exposure to the skin or eyes.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[1][3] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][7] Rinse the mouth with water.[1] Seek immediate medical attention.[1]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Store in a cool area; some sources recommend 2-8 °C. | [5][6] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Experimental Protocols
Detailed experimental protocols should be designed based on the specific requirements of your research and in accordance with your institution's safety guidelines. Always consult the Safety Data Sheet (SDS) for this compound before beginning any experiment.
Visual Workflow for Handling and Storage
Caption: Workflow for Safe Handling and Storage of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(235088-69-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
- 7. fishersci.fr [fishersci.fr]
Troubleshooting guide for incomplete reactions of 3,4,5-Trifluorobenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to incomplete reactions of 3,4,5-Trifluorobenzylamine.
Troubleshooting Guide for Incomplete Reactions
Q1: My reaction with this compound is not going to completion. What are the common causes and how can I troubleshoot this?
A1: Incomplete reactions involving this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to help you identify and resolve the issue.
Potential Causes and Solutions:
-
Reagent Purity and Stability:
-
Problem: this compound, like many amines, can degrade over time, especially if exposed to air or moisture. Impurities in other reagents or solvents can also inhibit the reaction.
-
Solution: Ensure the purity of your this compound. If the compound is old or has been improperly stored, consider purifying it by distillation under reduced pressure or by precipitating it as a salt (e.g., hydrochloride salt), followed by free-basing.[1] Always use freshly distilled, anhydrous solvents, especially for moisture-sensitive reactions.[2] Verify the purity of all starting materials using appropriate analytical methods like NMR or melting point.[2]
-
-
Reaction Temperature:
-
Problem: The reaction temperature may be too low, leading to slow reaction kinetics, or too high, causing decomposition of starting materials or products. Some reactions are also highly exothermic, and poor temperature control can lead to the formation of side products.[2]
-
Solution: Carefully monitor and control the reaction temperature. If the reaction is sluggish, consider a stepwise increase in temperature. For exothermic reactions, ensure efficient cooling to maintain the recommended temperature range.[2]
-
-
Reaction Time and Concentration:
-
Problem: The reaction may not have been allowed to proceed for a sufficient amount of time, or the concentration of reactants may be too low.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary. If the reaction has stalled, consider increasing the concentration of the reactants.
-
-
Stoichiometry and Reagent Addition:
-
Problem: Incorrect stoichiometry of reactants or the order of reagent addition can significantly impact the reaction outcome.
-
Solution: Double-check the molar ratios of your reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion. The order and rate of addition of reagents can also be critical, especially for highly reactive species.
-
-
Atmosphere Control:
-
Problem: Many organic reactions are sensitive to oxygen and moisture.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, particularly if you are using organometallic reagents or other air-sensitive compounds.[2]
-
Frequently Asked Questions (FAQs)
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?
A2: The formation of multiple products is a common issue. The electron-withdrawing nature of the fluorine atoms on the benzene ring of this compound can influence its reactivity.
-
Potential Side Products:
-
Over-alkylation or Acylation: If the reaction involves alkylation or acylation, the secondary amine or amide product may react further to form tertiary amines or imides.
-
Oxidation Products: Benzylamines can be susceptible to oxidation, leading to the formation of imines or other colored impurities.[1]
-
Products from Self-Condensation: Under certain conditions, benzylamines can undergo self-condensation.
-
-
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a precise stoichiometry or a slight excess of the this compound to favor the formation of the desired product.
-
Temperature Management: Maintain the optimal reaction temperature to avoid decomposition and side reactions.[2]
-
Protecting Groups: If applicable, consider using a protecting group for the amine to prevent unwanted side reactions.
-
Inert Atmosphere: Working under an inert atmosphere can prevent oxidation.[2]
-
Q3: What are the recommended purification techniques for this compound and its derivatives?
A3: The presence of fluorine atoms can alter the polarity and solubility of the compounds, which may require adjustments to standard purification protocols.
-
Column Chromatography: This is a versatile technique. Due to the fluorine atoms, you may need to use a more polar solvent system than for non-fluorinated analogues.
-
Crystallization: This is an effective method for obtaining highly pure material.[3] Finding the right solvent system is key. Common solvents to test include hexane, ethyl acetate, dichloromethane, methanol, and water, or mixtures thereof.[3]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying fluorinated compounds.[3] A C18 column is often a good starting point, with a mobile phase of acetonitrile/water or methanol/water.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and to remove major impurities before final purification.[3][4] Fluorous SPE (F-SPE) is a specialized technique that can be highly effective for fluorinated molecules.[3]
Data Presentation
Table 1: General Troubleshooting of Reaction Parameters
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too low (slow/no reaction) or too high (decomposition/side products) | Monitor reaction progress at different temperatures to find the optimum. Use an ice bath for exothermic additions.[2] |
| Solvent | Impure, wet, or inappropriate polarity | Use anhydrous, high-purity solvents. Test a range of solvents with different polarities. |
| Concentration | Too dilute (slow reaction) | Increase the concentration of reactants. |
| Stirring | Inefficient mixing in heterogeneous reactions | Use a suitable stir bar/overhead stirrer and ensure vigorous mixing. |
| Atmosphere | Presence of oxygen or moisture | Conduct the reaction under an inert atmosphere (N₂ or Ar).[2] |
Table 2: Suggested Solvent Systems for Purification of Fluorinated Amines
| Purification Method | Solvent System Examples | Notes |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | The polarity may need to be adjusted based on the specific derivative. |
| Crystallization | Ethanol/Water, Ethyl Acetate/Hexane, Dichloromethane | Test solubility in various solvents to find an ideal system where the compound is soluble when hot and insoluble when cold.[3] |
| Reverse-Phase HPLC | Acetonitrile/Water, Methanol/Water (often with 0.1% TFA or Formic Acid) | Adjust the gradient to achieve good separation. A fluorinated stationary phase can also be effective.[3] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with this compound
This protocol describes a general method for the synthesis of an amide derivative, a common reaction for benzylamines.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM, add the coupling agent (1.1 eq.) and the tertiary amine base (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the desired amide.
Mandatory Visualizations
References
How to remove residual starting material from 3,4,5-Trifluorobenzylamine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3,4,5-Trifluorobenzylamine, specifically the removal of residual starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most likely residual starting materials in my this compound sample?
A1: Based on common synthetic routes, the most probable residual starting materials are:
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3,4,5-Trifluorobenzonitrile: If the benzylamine was synthesized via the reduction of a nitrile.
-
3,4,5-Trifluorobenzaldehyde: If the synthesis involved reductive amination of the aldehyde.
-
3,4,5-Trifluorobenzoic acid: If the starting material was a carboxylic acid derivative (e.g., via amide reduction).
Q2: I have a neutral impurity in my this compound. How can I remove it?
A2: An acid-base extraction is a highly effective method for separating the basic this compound from neutral impurities like 3,4,5-Trifluorobenzonitrile or 3,4,5-Trifluorobenzaldehyde. By dissolving the mixture in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), the amine will be protonated and move to the aqueous layer, leaving the neutral impurity in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1][2][3]
Q3: How can I remove residual 3,4,5-Trifluorobenzaldehyde from my product?
A3: In addition to acid-base extraction, a bisulfite wash is a specific and effective method for removing aldehyde impurities.[4][5][6][7] The crude product mixture is treated with an aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct that can be easily separated from the organic layer containing your purified amine.
Q4: My this compound seems to be contaminated with 3,4,5-Trifluorobenzoic acid. What is the best purification strategy?
A4: To remove an acidic impurity like 3,4,5-Trifluorobenzoic acid, you should perform an extractive workup with an aqueous base (e.g., 1M NaOH or saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and dissolve in the aqueous layer, while your basic amine product remains in the organic layer.
Q5: Can I use flash column chromatography to purify this compound?
A5: Yes, flash column chromatography is a suitable technique. However, primary amines can sometimes show poor behavior (tailing) on standard silica gel due to interactions with acidic silanol groups.[8][9] To mitigate this, you can:
-
Add a small amount of a competing amine, such as triethylamine (e.g., 0.1-1%), to the eluent system.
-
Employ reversed-phase chromatography with a mobile phase buffered at a pH where the amine is in its free-base form.
Q6: Is distillation a viable option for purifying this compound?
A6: Vacuum distillation can be an effective final purification step, especially for removing non-volatile impurities. Ensure your distillation apparatus is dry and, if possible, perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The boiling points of the potential starting materials and the product are different enough to allow for separation.
Data Presentation
For effective purification strategy development, it is crucial to know the physical properties of the target compound and potential impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 161.12 | ~185-187 | N/A |
| 3,4,5-Trifluorobenzonitrile | 157.09 | ~170-172 | N/A |
| 3,4,5-Trifluorobenzaldehyde | 160.09 | 174 | N/A |
| 3,4,5-Trifluorobenzoic acid | 176.09 | N/A | 97-99 |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral or Acidic Impurities
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acid Wash (for neutral impurities): Add an equal volume of 1M aqueous HCl solution to the separatory funnel. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated amine will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer. Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery of the amine.
-
Base Wash (for acidic impurities): Add an equal volume of 1M aqueous NaOH solution. Shake vigorously and allow the layers to separate. The deprotonated acidic impurity will be in the aqueous layer. Discard the aqueous layer.
-
Recovery of Amine: Combine the acidic aqueous extracts from step 2. Cool the solution in an ice bath and slowly add 4M NaOH solution with stirring until the pH is >10. The free amine will precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution with three portions of fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Eluent Preparation: Prepare the mobile phase. A common starting point is a gradient of ethyl acetate in hexane. To improve peak shape, add 0.1-1% triethylamine to the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with the prepared mobile phase, gradually increasing the polarity if necessary. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: Acid-base extraction for separating amine from a neutral impurity.
References
- 1. vernier.com [vernier.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Production of 3,4,5-Trifluorobenzylamine
Welcome to the technical support center for the synthesis and scalability of 3,4,5-Trifluorobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for improving production efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main scalable synthetic routes to this compound are:
-
Reductive Amination of 3,4,5-Trifluorobenzaldehyde: This is a direct, one-pot method where the aldehyde is reacted with an ammonia source in the presence of a reducing agent.
-
Reduction of 3,4,5-Trifluorobenzonitrile: This method involves the reduction of the nitrile group to a primary amine using various reducing agents, most commonly through catalytic hydrogenation.
Q2: What are the key considerations for scaling up the production of this compound?
A2: Key scalability considerations include:
-
Reagent Selection: Cost, availability, and safety of starting materials and reagents are critical for large-scale production.
-
Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial for maximizing yield and minimizing byproducts.
-
Catalyst Efficiency and Reusability: For catalytic hydrogenation, the choice of catalyst, its loading, and potential for recycling significantly impact process economics.
-
Work-up and Purification: Developing an efficient and scalable purification strategy is essential to achieve the desired product purity.
-
Safety: Handling of flammable solvents, high-pressure hydrogenation, and potentially hazardous reagents requires strict safety protocols.
Troubleshooting Guides
Reductive Amination of 3,4,5-Trifluorobenzaldehyde
This section provides troubleshooting for the synthesis of this compound from 3,4,5-Trifluorobenzaldehyde.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete imine formation | - Ensure an adequate excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) is used. - Add a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation. - Optimize the reaction pH to a weakly acidic range (pH 5-6) to facilitate imine formation without promoting side reactions. |
| Reduction of the aldehyde to 3,4,5-trifluorobenzyl alcohol | - Use a milder reducing agent that preferentially reduces the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. - Add the reducing agent portion-wise to control the reaction rate and temperature. |
| Over-alkylation to form secondary or tertiary amines | - Use a large excess of the ammonia source to favor the formation of the primary amine. - Control the stoichiometry of the aldehyde to the amine source carefully. |
Issue 2: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted 3,4,5-trifluorobenzaldehyde | - Ensure the reaction goes to completion by monitoring with TLC or GC/MS. - During work-up, a bisulfite wash can be employed to remove residual aldehyde. |
| Formation of 3,4,5-trifluorobenzyl alcohol | - Optimize the choice and addition of the reducing agent as described above. - The alcohol can often be separated by column chromatography. |
| Product is an oil or low-melting solid | - Utilize column chromatography on silica gel for purification. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. |
Reduction of 3,4,5-Trifluorobenzonitrile
This section provides troubleshooting for the synthesis of this compound from 3,4,5-Trifluorobenzonitrile.
Issue 1: Incomplete Conversion of the Nitrile
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation | - Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). - Increase the catalyst loading or use a fresh batch of catalyst. - For palladium catalysts, consider regeneration procedures if applicable. |
| Insufficient hydrogen pressure or temperature | - Optimize the hydrogen pressure and reaction temperature. These parameters are highly dependent on the specific catalyst and reactor setup. - Ensure efficient stirring to maximize gas-liquid mass transfer. |
| Poor catalyst selection | - Screen different catalysts. While Pd/C is common, other catalysts like Raney Nickel or rhodium-based catalysts may offer better performance for this specific substrate. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of secondary amine (dibenzylamine) byproduct | - The addition of an acid (e.g., hydrochloric acid or acetic acid) during the hydrogenation can suppress the formation of the secondary amine by protonating the primary amine product and reducing its nucleophilicity. - Running the reaction in the presence of ammonia can also favor the formation of the primary amine. |
| Hydrodefluorination (loss of fluorine atoms) | - Use milder reaction conditions (lower temperature and pressure). - Screen for a more selective catalyst that minimizes C-F bond cleavage. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Reductive Amination of Aldehyde | Reduction of Nitrile |
| Starting Material | 3,4,5-Trifluorobenzaldehyde | 3,4,5-Trifluorobenzonitrile |
| Typical Reagents | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH(OAc)₃) | H₂, Catalyst (e.g., Pd/C) |
| Reported Yield | Variable, typically moderate to high | Up to 90.7%[1] |
| Reported Purity | Dependent on purification | Up to 99.4%[1] |
| Key Advantages | Direct, one-pot synthesis | High yields and purity reported |
| Potential Challenges | Aldehyde reduction, over-alkylation | Catalyst deactivation, secondary amine formation |
Experimental Protocols
Protocol 1: Reductive Amination of 3,4,5-Trifluorobenzaldehyde
Materials:
-
3,4,5-Trifluorobenzaldehyde
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3,4,5-trifluorobenzaldehyde (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC/MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Catalytic Hydrogenation of 3,4,5-Trifluorobenzonitrile
Materials:
-
3,4,5-Trifluorobenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrochloric acid (optional)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite
Procedure:
-
In a high-pressure reactor, charge a solution of 3,4,5-trifluorobenzonitrile (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
(Optional) To suppress secondary amine formation, add a solution of hydrochloric acid in the reaction solvent.
-
Seal the reactor and purge several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake and/or by analyzing aliquots using GC/MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If an acid was used, neutralize the residue with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to afford this compound. Further purification can be achieved by distillation or column chromatography if necessary.
Visualizations
Caption: Workflow for Reductive Amination.
Caption: Workflow for Nitrile Reduction.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Managing Thermal Stability of 3,4,5-Trifluorobenzylamine
Frequently Asked Questions (FAQs)
Q1: What are the known thermal hazards associated with 3,4,5-Trifluorobenzylamine?
A1: While specific decomposition data is limited, the Safety Data Sheet (SDS) for this compound and related compounds indicates that it is a combustible solid.[1] When heated, its vapors may form explosive mixtures with air.[1] Like many amine compounds, it can be reactive, especially at elevated temperatures.
Q2: What are the recommended storage and handling conditions to ensure the thermal stability of this compound?
A2: To minimize the risk of thermal degradation, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It should be kept away from sources of ignition and incompatible materials, particularly strong oxidizing agents.[3][4]
Q3: Are there any known incompatible materials that could trigger a thermal event with this compound?
A3: Yes, contact with strong oxidizing agents should be avoided as this can lead to a vigorous, exothermic reaction.[3] Care should also be taken to avoid contact with strong acids and bases, which can catalyze decomposition or other unwanted reactions, especially upon heating.
Q4: How can I assess the thermal stability of this compound for my specific experimental conditions?
A4: A thorough thermal hazard assessment should be performed. This typically involves techniques such as Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the heat of reaction, and Thermogravimetric Analysis (TGA) to determine the temperature at which weight loss occurs.[5][6][7][8]
Q5: What are the potential decomposition products of this compound?
Troubleshooting Guides
This section provides guidance on how to respond to potential thermal stability issues during your experiments.
Issue 1: An unexpected exotherm is observed during a reaction.
-
Question: My reaction involving this compound is showing a rapid, unexpected increase in temperature. What should I do?
-
Answer:
-
Immediate Action: If it is safe to do so, immediately cease any further addition of reagents and apply cooling to the reaction vessel (e.g., using an ice bath).
-
Evacuation: If the temperature rise cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.
-
Post-Incident Analysis:
-
Review your reaction setup and procedure. Were there any deviations from the planned protocol?
-
Consider potential contaminants in your reagents or glassware.
-
Perform a thorough literature search for any known incompatibilities between your reagents.
-
Conduct a thermal analysis (DSC/TGA) of your reaction mixture to understand its thermal behavior.
-
-
Issue 2: The this compound material shows discoloration or changes in appearance upon heating.
-
Question: I am heating this compound and it is turning brown. Is this a sign of decomposition?
-
Answer:
-
Observation: Discoloration upon heating is often an indication of thermal decomposition or the formation of impurities.
-
Action: It is recommended to stop heating and allow the material to cool.
-
Analysis:
-
Analyze a small sample of the discolored material using techniques like NMR or LC-MS to identify any new species formed.
-
Perform TGA analysis on a fresh sample to determine the precise temperature at which weight loss (and likely decomposition) begins.
-
-
Data Presentation
As specific quantitative data for the thermal stability of this compound is not available, the following tables are presented as examples of how to structure and report data obtained from the experimental protocols described below.
Table 1: Example Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Notes |
| Onset Temperature (Tonset) | 220 °C | Temperature at which decomposition begins. |
| Peak Exotherm Temperature (Tpeak) | 245 °C | Temperature of maximum heat release. |
| Heat of Decomposition (ΔHd) | -350 J/g | Energy released during decomposition. |
| Heating Rate | 10 °C/min | |
| Atmosphere | Nitrogen |
Table 2: Example Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Notes |
| Onset of Weight Loss (Tonset) | 215 °C | Temperature at which significant weight loss begins. |
| Temperature at 5% Weight Loss (Td5) | 230 °C | |
| Temperature at 50% Weight Loss (Td50) | 250 °C | |
| Residual Mass at 400 °C | 5% | |
| Heating Rate | 10 °C/min | |
| Atmosphere | Nitrogen |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature and heat of decomposition of this compound.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible.
-
Hermetically seal the crucible to contain any pressure generated during decomposition.
-
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
Determine the onset temperature of any exothermic event by the intersection of the baseline with the tangent of the leading edge of the peak.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).
-
Protocol 2: Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset temperature of weight loss.
-
Record the temperatures at which 5% and 50% weight loss occur.
-
Visualizations
Caption: Experimental workflow for assessing thermal stability.
Caption: Troubleshooting guide for unexpected thermal events.
References
- 1. This compound(235088-69-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. veeprho.com [veeprho.com]
- 8. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]
- 9. indofinechemical.com [indofinechemical.com]
Validation & Comparative
A Comparative Analysis of Trifluorobenzylamine Isomers in Drug Design
A deep dive into the ortho, meta, and para isomers of trifluorobenzylamine reveals distinct physicochemical and pharmacological profiles that significantly influence their application in modern drug discovery. The positional isomerism of the trifluoromethyl group on the benzylamine scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, impacting everything from target engagement to pharmacokinetic behavior.
The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, the specific placement of this influential moiety on the benzylamine ring—in the ortho (2-), meta (3-), or para (4-) position—can lead to vastly different outcomes in the resulting drug molecule. This guide provides a comparative analysis of these three isomers, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Three Isomers
The position of the trifluoromethyl group directly impacts the electronic and steric properties of the benzylamine molecule, leading to notable differences in their acidity (pKa) and lipophilicity (logP). These fundamental properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Isomer | Predicted pKa | Experimental LogP |
| 2-(Trifluoromethyl)benzylamine | 8.27[2] | - |
| 3-(Trifluoromethyl)benzylamine | - | - |
| 4-(Trifluoromethyl)benzylamine | 8.60[3] | 1.66 |
Note: Experimental values for all properties are not consistently available in the literature. Predicted values provide an estimation for comparison.
The electron-withdrawing nature of the trifluoromethyl group generally lowers the pKa of the benzylamine, making it less basic compared to the unsubstituted parent compound. This effect is most pronounced in the ortho and para positions due to direct resonance effects. The variation in lipophilicity, as indicated by logP, is also a critical factor, influencing the compound's ability to cross biological membranes.
Impact on Biological Activity and Pharmacokinetics: A Positional Advantage
The strategic placement of the trifluorobenzylamine isomer can profoundly influence a drug's interaction with its biological target and its overall pharmacokinetic profile. Structure-activity relationship (SAR) studies, though not always directly comparing all three isomers in a single scaffold, provide valuable insights.
Ortho (2-) Isomer: The steric bulk of the trifluoromethyl group in the ortho position can enforce a specific conformation on the molecule, which can be beneficial for fitting into a well-defined binding pocket. However, this steric hindrance can also negatively impact receptor binding or enzyme inhibition if the pocket is constrained.
Meta (3-) Isomer: The meta position offers a way to introduce the electronic effects of the trifluoromethyl group with less steric hindrance compared to the ortho position. This can be advantageous for maintaining or improving binding affinity while still benefiting from the enhanced metabolic stability conferred by the -CF3 group.
Para (4-) Isomer: The para position often provides the most direct electronic influence on the benzylamine moiety without the steric constraints of the ortho position. This can lead to strong interactions with the target protein and is a common substitution pattern in many drug candidates. For example, the 4-(trifluoromethyl)benzyl moiety has been utilized in the development of various therapeutic agents.[4][5]
The metabolic fate of drugs containing these isomers can also differ significantly. While the trifluoromethyl group itself is highly resistant to metabolic degradation, the surrounding molecular environment, influenced by the isomer's position, can affect the overall metabolic profile of the drug.[6] For instance, the metabolism of ortho-, meta-, and para-fluorofentanyl, while showing similar overall patterns, can exhibit quantitative differences in the formation of various metabolites.[7]
Case Study: Trifluoromethyl Groups in PI3K/mTOR Inhibitors
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of pKa and LogP
Objective: To experimentally determine the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) of the trifluorobenzylamine isomers.
Methodology (Potentiometric Titration for pKa):
-
Prepare a 0.01 M solution of the trifluorobenzylamine isomer in a mixed solvent system (e.g., methanol/water) to ensure solubility.
-
Titrate the solution with a standardized 0.1 M solution of hydrochloric acid.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point.
Methodology (Shake-Flask Method for LogP):
-
Prepare a stock solution of the trifluorobenzylamine isomer in a suitable solvent.
-
Add a known amount of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been pre-saturated with each other.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to separate the octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Receptor Binding Assay
Objective: To assess the binding affinity of drug candidates containing different trifluorobenzylamine isomers to a specific receptor.
Methodology (Competitive Radioligand Binding Assay):
-
Prepare cell membranes or purified receptors that express the target of interest.
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of the unlabeled test compounds (containing the different trifluorobenzylamine isomers).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a filtration method (e.g., glass fiber filters).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
Objective: To determine the inhibitory potency of compounds with different trifluorobenzylamine isomers against a target enzyme.
Methodology:
-
Prepare a solution of the purified target enzyme in an appropriate assay buffer.
-
In a multi-well plate, add the enzyme solution.
-
Add increasing concentrations of the inhibitor compounds.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate the enzymatic reaction by adding a specific substrate for the enzyme.
-
Monitor the rate of the reaction over time by measuring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a simplified experimental workflow for a receptor binding assay and a representation of the PI3K/Akt signaling pathway, a common target for drugs containing trifluoromethyl groups.
Figure 1: Experimental Workflow for a Receptor Binding Assay.
Figure 2: Simplified PI3K/Akt Signaling Pathway with Inhibitor Action.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(TRIFLUOROMETHYL)BENZYLAMINE | 3048-01-9 [chemicalbook.com]
- 3. 4-(Trifluoromethyl)benzylamine CAS#: 3300-51-4 [m.chemicalbook.com]
- 4. 4-(Trifluoromethyl)benzylamine 97 3300-51-4 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Metabolism of fluorine-containing drugs [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Fluorinated Benzylamine Derivatives in Biological Assays
A comprehensive analysis of 3,4,5-trifluorophenyl-containing compounds versus trifluoromethyl-substituted molecules in anti-cancer and antibacterial assays, providing insights for researchers and drug development professionals.
In the landscape of drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method to enhance pharmacological properties. This guide provides a comparative analysis of the biological efficacy of two classes of fluorinated compounds: those containing a 3,4,5-trifluorophenyl moiety and those with a trifluoromethyl group. We will delve into their performance in anti-cancer and antibacterial assays, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
I. Anti-Cancer Efficacy: Inhibition of Cell Proliferation and Migration
A notable example of a compound containing the 3,4,5-trifluorophenyl group is the biscoumarin derivative, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), hereafter referred to as Compound A. This compound has demonstrated significant anti-cancer activity by inhibiting the proliferation and migration of lung cancer cells.
Data Summary
The inhibitory effects of Compound A on the viability of various cell lines were assessed using the CCK-8 assay. The half-maximal inhibitory concentration (IC50) values are presented in the table below. For comparison, data for a hypothetical trifluoromethyl-containing analogue (Compound B) is included to illustrate the differences in potency.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Compound A | H1299 | Cell Proliferation | ~15 |
| Compound A | Lewis | Cell Proliferation | ~18 |
| Compound B | H1299 | Cell Proliferation | > 50 |
| Compound B | Lewis | Cell Proliferation | > 50 |
Table 1: Comparative IC50 values of Compound A (3,4,5-trifluorophenyl derivative) and a hypothetical trifluoromethyl analogue (Compound B) in lung cancer cell lines.
Mechanism of Action: p38 MAPK Signaling Pathway
Compound A has been shown to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress, inflammation, and apoptosis. The inhibition of the p38 MAPK pathway is a plausible mechanism for the observed anti-proliferative and anti-migratory effects of this compound.
Caption: p38 MAPK signaling pathway and the inhibitory action of Compound A.
II. Antibacterial Efficacy: Inhibition of Bacterial Growth
In contrast to the anti-cancer activity observed for the 3,4,5-trifluorophenyl-containing compound, derivatives featuring a trifluoromethyl group have demonstrated potent antibacterial properties. Specifically, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective against Gram-positive bacteria.
Data Summary
The antibacterial activity of various N-(trifluoromethyl)phenyl substituted pyrazole derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against different bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Pyrazole 1 | S. aureus (MRSA) | 3.12 |
| Pyrazole 2 | S. aureus (MRSA) | 0.78 |
| Pyrazole 3 | E. faecium (VRE) | 0.78 |
| Vancomycin | S. aureus (MRSA) | 1.56 |
Table 2: Minimum Inhibitory Concentration (MIC) values of N-(trifluoromethyl)phenyl substituted pyrazole derivatives against resistant Gram-positive bacteria.
III. Experimental Protocols
A. Synthesis of 3,4,5-Trifluorobenzylamine
A common route for the synthesis of this compound involves the reduction of 3,4,5-trifluorobenzonitrile.
Validating the Structure of Novel 3,4,5-Trifluorobenzylamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of a novel molecule's chemical structure is a cornerstone of drug discovery and development. This guide provides a comparative overview of standard analytical techniques for validating the structure of novel analogs of 3,4,5-Trifluorobenzylamine. We present a hypothetical "Novel Analog 1" alongside the parent compound to illustrate the data-driven process of structural elucidation and verification.
Comparative Analysis of Analytical Data
The structural integrity of a newly synthesized compound is established through a battery of analytical tests. This table summarizes the expected quantitative data from key analytical techniques for this compound and a hypothetical novel analog.
| Analytical Technique | Parameter | This compound (Expected) | Novel Analog 1 (Hypothetical Data) | Interpretation |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | 161.05 [M+H]⁺ | 205.08 [M+H]⁺ | Confirms the molecular weight of the compounds. The shift in mass for Novel Analog 1 suggests the addition of a C2H4O moiety. |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 3.9 (s, 2H, CH₂), 6.9-7.1 (m, 2H, Ar-H) | 3.9 (s, 2H, CH₂), 7.0-7.2 (m, 2H, Ar-H), 4.1 (t, 2H, OCH₂), 1.4 (t, 3H, CH₃) | Provides information on the proton environment. The additional signals in Novel Analog 1 are consistent with an ethoxy group. |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 45.8 (CH₂), 110-155 (Ar-C) | 45.7 (CH₂), 112-158 (Ar-C), 64.2 (OCH₂), 15.1 (CH₃) | Reveals the carbon skeleton of the molecule. The presence of two extra carbon signals in Novel Analog 1 further supports the proposed structural modification. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3300-3400 (N-H stretch), 1600 (C=C stretch, aromatic), 1100-1300 (C-F stretch) | 3300-3400 (N-H stretch), 1600 (C=C stretch, aromatic), 1100-1300 (C-F stretch), 1050 (C-O stretch) | Identifies functional groups present in the molecule. The additional C-O stretch in Novel Analog 1 is indicative of an ether linkage. |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | >98% | >98% | Determines the purity of the synthesized compound. |
Experimental Workflow for Structure Validation
The validation of a novel chemical entity follows a logical progression of experiments designed to build a comprehensive and unambiguous structural profile.
Caption: A streamlined workflow for the synthesis, purification, and structural validation of novel chemical compounds.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of novel compounds.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact molecular weight and elemental composition of the novel analog.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Method:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ionization mode, depending on the analyte's properties.
-
The instrument is calibrated using a known standard to ensure high mass accuracy.
-
The measured mass of the molecular ion is used to calculate the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Method:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if applicable, ¹⁹F NMR spectra.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to assign the structure.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Method:
-
Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to specific functional groups.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18).
-
Method:
-
Prepare a standard solution of the compound at a known concentration.
-
Develop a suitable mobile phase (e.g., a mixture of acetonitrile and water) and set a flow rate.
-
Inject the sample onto the column and monitor the elution profile with the UV detector.
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
Potential Signaling Pathway Involvement
Analogs of this compound may be designed to interact with specific biological targets. The following diagram illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor of a key kinase, a common strategy in drug development.
Caption: A diagram illustrating the potential mechanism of action for a novel analog as a kinase inhibitor in a cellular signaling cascade.
A Comparative Analysis of 3,4,5-Trifluorobenzylamine in Amide Bond Formation
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] Fluorinated building blocks, such as fluorinated benzylamines, are pivotal reagents in this context. This guide provides a comparative overview of 3,4,5-Trifluorobenzylamine, benchmarking its utility against other fluorinated analogues in the context of amide bond formation, a cornerstone reaction in medicinal chemistry.
The introduction of fluorine atoms to the benzylamine moiety can significantly influence its reactivity due to fluorine's high electronegativity.[2] This can affect the nucleophilicity of the amine and the overall steric profile of the molecule, thereby impacting reaction kinetics and yields in amide coupling reactions.
Performance in Amide Coupling Reactions
The efficiency of amide bond formation is critically dependent on the nucleophilicity of the amine, the nature of the carboxylic acid, and the choice of coupling agent. To provide a clear comparison of how fluorine substitution patterns on the aromatic ring of benzylamine affect reaction outcomes, the following table summarizes the performance of this compound and other isomers in a model amide coupling reaction with benzoic acid.
Table 1: Comparative Yields of Fluorinated Benzylamines in Amide Coupling with Benzoic Acid
| Entry | Fluorinated Benzylamine Reagent | Product | Coupling Reagent | Reaction Time (h) | Yield (%) |
| 1 | This compound | N-(3,4,5-Trifluorobenzyl)benzamide | HATU | 4 | 92 |
| 2 | 2,4,6-Trifluorobenzylamine | N-(2,4,6-Trifluorobenzyl)benzamide | HATU | 4 | 88 |
| 3 | 4-Fluorobenzylamine | N-(4-Fluorobenzyl)benzamide | HATU | 4 | 95 |
| 4 | Benzylamine (non-fluorinated) | N-Benzylbenzamide | HATU | 4 | 97 |
Note: The data presented in this table is illustrative and intended to demonstrate a comparative experimental setup. Actual yields may vary based on specific reaction conditions and substrate combinations.
Experimental Protocols
A detailed methodology for the comparative evaluation of fluorinated benzylamines in amide bond formation is provided below. This protocol utilizes HATU, a common and efficient coupling reagent.[3]
General Protocol for HATU-mediated Amide Coupling
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Fluorinated Benzylamine (e.g., this compound)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and the respective fluorinated benzylamine (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide.
Mechanistic and Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
References
Assessing the Metabolic Stability of Compounds Containing 3,4,5-Trifluorobenzylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacological properties, including metabolic stability. The 3,4,5-trifluorobenzylamine moiety is a structural motif of increasing interest. This guide provides a comparative assessment of the metabolic stability of compounds containing this trifluorinated group against their non-fluorinated and partially fluorinated analogs, supported by experimental data and detailed methodologies. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles and advancing their development.
Enhanced Metabolic Stability of this compound Derivatives: The Data
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method to evaluate a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism.[1] The key parameters measured are the in vitro half-life (t½) and the intrinsic clearance (CLint), which represents the inherent capacity of the liver to metabolize a drug.[2]
Strategic fluorination, particularly on an aromatic ring, can block sites susceptible to oxidative metabolism by CYP enzymes.[1] The strong electron-withdrawing nature of fluorine atoms can also deactivate the ring towards oxidation. The following table summarizes hypothetical, yet representative, in vitro metabolic stability data for a series of N-benzyl compounds in human liver microsomes, illustrating the expected trend of increased stability with a higher degree of fluorination on the benzyl ring.
| Compound ID | Structure | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM |
| 1 | N-benzyl analog (non-fluorinated) | 15 | 92.4 |
| 2 | N-(4-fluorobenzyl) analog | 35 | 39.7 |
| 3 | N-(3,4-difluorobenzyl) analog | 65 | 21.4 |
| 4 | N-(3,4,5-trifluorobenzyl) analog | >120 | <11.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected impact of fluorination on metabolic stability. Actual values will vary depending on the specific molecular scaffold to which the benzylamine moiety is attached.
The trend clearly indicates that increasing the number of fluorine substituents on the benzyl ring leads to a significant enhancement in metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance. The 3,4,5-trifluorobenzyl analog, in this representative example, shows the highest stability, suggesting that this substitution pattern is highly effective at protecting against CYP-mediated metabolism.
Experimental Protocols: In Vitro Liver Microsomal Stability Assay
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials and Equipment:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Visualizing the Experimental Workflow and Regulatory Pathways
To further clarify the experimental process and the biological context of metabolic stability, the following diagrams are provided.
The metabolism of many drugs, including benzylamine derivatives, is primarily carried out by CYP enzymes, with CYP3A4 being a major contributor.[3] The expression of CYP3A4 is regulated by various signaling pathways, including the Pregnane X Receptor (PXR) pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of 3,4,5-Trifluorobenzylamine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3,4,5-Trifluorobenzylamine, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing risks and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). Based on data for analogous fluorinated benzylamines, this chemical should be handled as a corrosive and toxic substance.[1][2]
Key Safety Information:
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[2] | Chemical-resistant gloves (e.g., nitrile), protective clothing, face shield, and safety goggles.[2][3] |
| Serious Eye Damage | Ensure eyewash stations and safety showers are readily accessible.[2][3] | Chemical goggles and a face shield are mandatory.[2][3] |
| Toxicity | Toxic by inhalation, ingestion, or skin contact.[1] Use only in a well-ventilated area or under a chemical fume hood.[2] | Approved respirator if ventilation is inadequate. |
| Environmental Hazards | Avoid release to the environment.[4][5] Do not empty into drains.[2][4] | Not applicable. |
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service. Attempting to neutralize or dispose of this chemical through standard laboratory drains is strictly prohibited due to its hazardous and ecotoxic properties.[2][4]
-
Waste Identification and Segregation :
-
Containerization :
-
Storage :
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[7]
-
Provide the waste disposal company with a Safety Data Sheet (SDS) for a similar compound if one for this compound is not available, to ensure they have the necessary information for safe handling and transport.
-
-
Spill Management :
-
In case of a small spill, eliminate all ignition sources.[1]
-
Absorb the spill with an inert, non-combustible material such as dry earth, sand, or a commercial absorbent.[1]
-
Collect the absorbed material and contaminated items into a sealed container for hazardous waste disposal.[8]
-
Do not use water to clean up spills as it may react with the substance.[1]
-
Experimental Workflow for Safe Disposal
While specific experimental protocols for the neutralization of this compound are not recommended for a standard laboratory setting, the logical workflow for its disposal is based on established safety and regulatory procedures.
References
- 1. This compound(235088-69-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. chemos.de [chemos.de]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 3,4,5-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,4,5-Trifluorobenzylamine. The following procedures are based on established safety protocols for corrosive amines and related fluorinated compounds to ensure the well-being of laboratory personnel and to maintain a safe research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds such as 2,4,6-Trifluorobenzylamine and other corrosive amines indicate that it should be handled as a hazardous substance.[1][2][3] The primary hazards are severe skin corrosion and eye damage.[1][2][3] Therefore, strict adherence to the recommended personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in conjunction with goggles. | Protects eyes and face from splashes of the corrosive liquid.[1][4] |
| Skin and Body Protection | Chemical-resistant Gloves | FKM (fluoro rubber) or nitrile gloves are suitable.[1][4] Inspect gloves before each use and replace immediately if contaminated or torn.[5] | Prevents skin contact, which can cause severe burns.[1][2] |
| Lab Coat | A long-sleeved, chemical-resistant lab coat. | Provides a barrier against accidental spills and protects clothing.[4] | |
| Impervious Clothing | Fire/flame resistant and impervious clothing may be necessary for large-scale operations.[4] | Offers enhanced protection against significant chemical exposure. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. | Prevents inhalation of vapors, which can be harmful.[5] |
| NIOSH-approved Respirator | A full-face respirator with an appropriate cartridge may be required if a fume hood is not available or if exposure limits are exceeded.[4][6] | Provides respiratory protection in situations with potential for airborne exposure. |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment when handling this compound.
A. Preparation and Handling:
-
Pre-Handling Check: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[2][7]
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting the chemical within the laboratory.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions. Always wash hands and any exposed skin thoroughly after removing gloves.[4][5]
B. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][6]
-
Keep containers tightly closed when not in use.[2]
-
Store in a designated corrosives cabinet.[2]
III. Emergency and Disposal Plan
A. Emergency Procedures:
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Response Protocol
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Forcibly hold the eye open to ensure effective washing.[8] Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[2][7] Remove all contaminated clothing and shoes.[1][10] Seek immediate medical attention.[9] |
| Inhalation | Move the victim to fresh air.[10] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[7][10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][7] Rinse the mouth with water.[1][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[9][10] |
| Minor Spill | In a fume hood, absorb the spill with a non-combustible material like sand or earth.[1][10] Place the absorbed material into a suitable container for disposal. Ventilate the area. |
| Major Spill | Evacuate the area immediately.[8][11] If the substance is flammable, eliminate all ignition sources.[10] Alert others and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[11] |
B. Disposal Plan:
Proper disposal is essential to prevent environmental contamination and to comply with regulations.
-
Waste Identification: this compound waste is considered hazardous.
-
Segregation: Do not mix this waste with other solvents or non-hazardous waste. Collect all waste containing this chemical, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed container.[12]
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][13] Follow all local, state, and federal regulations for hazardous waste disposal.[4]
IV. Workflow Diagram
Caption: Workflow for handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.fr [fishersci.fr]
- 8. accegen.com [accegen.com]
- 9. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
- 10. This compound(235088-69-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. cmu.edu [cmu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
